ASPDH Human Pre-designed siRNA Set A
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(pyridin-2-yldisulfanyl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNOUNRTBRPXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCSSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Function of the ASPDH Gene in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aspartate Dehydrogenase Domain Containing (ASPDH) gene, located on chromosome 19, encodes a protein with predicted L-aspartate dehydrogenase and NADP binding activities. While its precise functions in human cells are still under investigation, emerging evidence points to a dual role for ASPDH. It is implicated in the biosynthesis of NAD and, more recently, has been identified as a novel binding protein for nicotinic acid adenine dinucleotide phosphate (NAADP), a potent intracellular second messenger that mobilizes calcium. This guide provides a comprehensive overview of the current understanding of ASPDH function, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and therapeutic development.
Core Functions of ASPDH
ASPDH is a protein with two key predicted and experimentally supported functions:
-
L-aspartate Dehydrogenase Activity: ASPDH is predicted to function as an L-aspartate dehydrogenase, an enzyme that catalyzes the reversible oxidative deamination of L-aspartate to iminoaspartate, utilizing NAD(P)+ as a cofactor.[1] This enzymatic activity suggests a role for ASPDH in amino acid metabolism and the biosynthesis of NAD.[1][2] The reaction is as follows:
L-aspartate + NAD(P)+ ⇌ Iminoaspartate + NAD(P)H + H+
-
NAADP Binding Protein: Recent biochemical studies have identified ASPDH as a novel binding protein for NAADP.[3] NAADP is a powerful second messenger that triggers the release of calcium (Ca2+) from intracellular acidic stores, such as lysosomes.[1][3] This interaction suggests a role for ASPDH in cellular calcium signaling.
Quantitative Data
Ligand Binding Affinity
Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of mouse ASPDH for NAADP and its structural analog NADP. The dissociation constants (Kd) are summarized in the table below.
| Ligand | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| NAADP | 455.4 ± 230.6 nM | 0.78 ± 0.049 | [3] |
| NADP | 958.2 ± 202.9 nM | 0.77 ± 0.096 | [3] |
Gene Expression in Cancer Cell Lines
Analysis of RNA-sequencing data from The Cancer Genome Atlas (TCGA) reveals varying expression levels of ASPDH across different cancer types. The median Fragments Per Kilobase of exon per Million reads (FPKM) for several cancer cell lines are presented below.
| Cancer Type | Median FPKM |
| Liver Hepatocellular Carcinoma | ~15 |
| Kidney Renal Clear Cell Carcinoma | ~10 |
| Glioblastoma Multiforme | ~5 |
| Breast Invasive Carcinoma | ~4 |
| Lung Adenocarcinoma | ~3 |
Data is estimated from publicly available TCGA data through the Human Protein Atlas.[4]
Signaling Pathways
Predicted Role in NAD Biosynthesis
Based on its predicted enzymatic activity, ASPDH is thought to participate in the de novo synthesis of NAD. This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for numerous metabolic reactions and signaling processes.
Involvement in NAADP-Mediated Calcium Signaling
The identification of ASPDH as a NAADP-binding protein places it within the NAADP-mediated calcium signaling pathway. In this pathway, NAADP triggers the release of Ca2+ from acidic organelles like lysosomes, which can then be amplified by further release from the endoplasmic reticulum. The precise molecular mechanism by which ASPDH binding to NAADP leads to channel opening is still under investigation.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for ASPDH-Ligand Binding
This protocol is adapted from the methodology used to determine the binding affinity of ASPDH for NAADP and NADP.[3]
Objective: To quantify the thermodynamic parameters of binding between recombinant ASPDH and a ligand (e.g., NAADP).
Materials:
-
Purified recombinant human ASPDH protein
-
Ligand (NAADP or NADP) solution of known concentration
-
ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
MicroCal ITC200 instrument or equivalent
-
Origin 7.0 or similar data analysis software
Procedure:
-
Sample Preparation:
-
Dialyze the purified ASPDH protein extensively against the ITC buffer.
-
Dissolve the ligand in the final dialysis buffer to ensure buffer matching.
-
Accurately determine the concentrations of both the protein and ligand solutions using a suitable method (e.g., UV-Vis spectrophotometry).
-
-
ITC Experiment Setup:
-
Load the ASPDH protein solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air bubbles and account for initial dilution effects.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using software like Origin 7.0.
-
From the fit, determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
CRISPR/Cas9-Mediated Knockout of ASPDH in Human Cell Lines
This protocol provides a general framework for generating ASPDH knockout cell lines using CRISPR/Cas9 technology. Optimization will be required for specific cell lines.
Objective: To create a stable cell line lacking functional ASPDH protein.
Materials:
-
Human cell line of interest (e.g., HEK293T)
-
Lentiviral or plasmid-based CRISPR/Cas9 system with a selectable marker (e.g., puromycin resistance)
-
Validated single-guide RNAs (sgRNAs) targeting a critical exon of the ASPDH gene
-
Transfection reagent (for plasmid-based systems) or lentiviral particles
-
Puromycin or other selection agent
-
Antibodies for western blot validation
-
Primers for genomic DNA sequencing
Procedure:
-
sgRNA Design and Cloning:
-
Design two or more sgRNAs targeting an early, conserved exon of the ASPDH gene to maximize the likelihood of a frameshift mutation.
-
Clone the sgRNAs into the chosen CRISPR/Cas9 vector according to the manufacturer's instructions.
-
-
Transfection or Transduction:
-
For plasmid-based systems, transfect the cell line with the CRISPR/Cas9-sgRNA construct using a suitable transfection reagent.
-
For lentiviral systems, transduce the cells with the lentiviral particles at an appropriate multiplicity of infection (MOI).
-
-
Selection of Edited Cells:
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected/transduced cells.
-
-
Single-Cell Cloning:
-
Once a stable population of edited cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Genomic DNA analysis: Extract genomic DNA from each clone, PCR amplify the targeted region of the ASPDH gene, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western blot analysis: Lyse the validated clones and perform a western blot using an ASPDH-specific antibody to confirm the absence of the ASPDH protein.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ASPDH Gene Expression in Human Tissues
This document provides a comprehensive overview of the Aspartate Dehydrogenase Domain Containing (ASPDH) gene, its expression profile across various human tissues, and the experimental methodologies used for its characterization.
Introduction to ASPDH
The ASPDH gene, located on chromosome 19, encodes a protein known as Aspartate Dehydrogenase Domain Containing.[1][2] While the precise functions of the eukaryotic ASPDH protein are still under investigation, it is predicted to possess aspartate dehydrogenase and NADP binding activity, suggesting a role in the NAD biosynthetic process.[2][3][4] Gene Ontology (GO) annotations link this gene to oxidoreductase activity and aspartate dehydrogenase [NAD(P)+] activity.[2]
Recent biochemical studies have identified ASPDH as a novel binding protein for Nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second messenger that mobilizes calcium from intracellular acidic stores.[5] This discovery points to a potential role for ASPDH in cellular calcium signaling pathways.[5] The enzyme catalyzes the dehydrogenation of L-aspartate to iminoaspartate.[5][6] In some organisms, it is involved in the biosynthesis of essential amino acids like lysine, methionine, and threonine.[7][8]
Quantitative Expression of ASPDH in Human Tissues
The expression of the ASPDH gene varies across different human tissues. Quantitative data from RNA sequencing (RNA-Seq) and protein expression data from immunohistochemistry (IHC) provide insights into its tissue-specific distribution.
RNA Expression Data
RNA-Seq data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) provide a quantitative measure of ASPDH transcripts in various tissues, typically reported as normalized Transcripts Per Million (nTPM). The data indicates that ASPDH is overexpressed in the liver.[2] The Human Protein Atlas reports tissue-enhanced expression in the brain, kidney, and liver.[9]
| Tissue | RNA Expression (nTPM) - GTEx | RNA Expression (nTPM) - HPA |
| Liver | 12.3x (overexpressed) | High |
| Kidney | High | High |
| Brain | Enhanced | Enhanced |
| Gallbladder | Moderate | Moderate |
| Nasal epithelium | Moderate | - |
| Monocytes | Moderate | - |
| Neutrophil | Moderate | - |
| Esophagus | Moderate | Low |
| Lung | Low | Low |
| Colon - Transverse | Low | Low |
| Cells - Transformed fibroblasts | Low | - |
| Testis | Detected | Detected |
| Lymph node | Low | Low |
Data is a summarized representation from various sources.[2][9][10][11] For the most detailed and up-to-date datasets, refer to the GTEx Portal and the Human Protein Atlas.
Protein Expression Data
Immunohistochemistry data from the Human Protein Atlas reveals the cellular and subcellular localization of the ASPDH protein. The data shows cytoplasmic and nuclear expression in several tissue types.[10] The highest abundance of ASPDH protein is observed in hepatocytes of the liver and in the renal tubules of the kidney.[10][12]
| Tissue | Staining Level | Location |
| Liver | High | Cytoplasmic & Nuclear (Hepatocytes) |
| Kidney | High | Cytoplasmic & Nuclear (Renal tubules) |
| Lymph node | Medium | Cytoplasmic & Nuclear |
| Cancer Tissues | Varies | Cytoplasmic & Nuclear |
This table summarizes IHC data from the Human Protein Atlas.[10][12][13] A reliability score for the antibody staining is noted as 'Medium consistency' between antibody and RNA data, pending external verification.[12]
Signaling Pathways Involving ASPDH
The recent identification of ASPDH as an NAADP-binding protein suggests its involvement in calcium signaling.[5] NAADP is a crucial second messenger that triggers the release of Ca2+ from acidic intracellular stores like lysosomes, which in turn can activate other channels.[5]
Caption: Proposed NAADP-mediated calcium signaling pathway involving ASPDH.
Experimental Protocols
The following sections detail the standard methodologies for quantifying ASPDH gene and protein expression.
RNA Sequencing (RNA-Seq) Workflow
RNA-Seq is a high-throughput sequencing method used to quantify the transcriptome of a given sample.[14][15][16]
1. RNA Extraction:
-
Isolate total RNA from fresh-frozen human tissue samples using a suitable kit (e.g., Trizol or RNeasy).
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.[14]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.
2. Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.[16]
-
Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) to ensure optimal sequencing length.[17]
-
cDNA Synthesis: Perform reverse transcription to synthesize first-strand complementary DNA (cDNA) from the fragmented RNA, followed by second-strand synthesis.[18]
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to both ends of the cDNA fragments. These adapters contain sequences for primer binding and indexing.[17]
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity of material for sequencing.[18]
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify the expression level for each gene (including ASPDH) by counting the number of reads that map to it, and normalize the counts (e.g., to TPM or FPKM).
Caption: A generalized workflow for RNA sequencing analysis.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
IHC is used to visualize the presence and location of a specific protein within a tissue section.[19][20]
1. Deparaffinization and Rehydration:
-
Place slides with paraffin-embedded tissue sections in an oven at 56-60°C for 15-20 minutes.[19]
-
Immerse slides in two changes of xylene for 5-10 minutes each.[19]
-
Rehydrate the tissue sections by sequential immersion in:
-
Rinse gently in running tap water and then place in a PBS wash bath.[19]
2. Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).[22]
-
Heat the container at 95-100°C for 10-20 minutes.[22]
-
Allow slides to cool to room temperature in the buffer.
3. Staining:
-
Blocking: Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like 1% BSA) to prevent non-specific binding.[20][21]
-
Primary Antibody: Apply the primary antibody against ASPDH (e.g., Rabbit Polyclonal) diluted in an appropriate buffer and incubate for at least 60 minutes at 37°C or overnight at 4°C in a humidified chamber.[19][20]
-
Secondary Antibody: After washing with PBS, apply an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit) and incubate for 30-60 minutes at room temperature.[19]
-
Detection: Wash the slides and apply a chromogen substrate solution like DAB (3,3'-Diaminobenzidine). Monitor color development under a microscope.[22]
-
Counterstaining: (Optional) Lightly counterstain the sections with Hematoxylin to visualize cell nuclei.[22]
4. Dehydration and Mounting:
-
Dehydrate the stained sections through graded ethanol series (e.g., 95%, 100%).[22]
-
Clear the slides in xylene and mount with a coverslip using a permanent mounting medium.[22]
-
Observe the staining pattern under a light microscope.
Caption: A generalized workflow for Immunohistochemistry (IHC).
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a sensitive technique used to measure the abundance of specific RNA transcripts.[23][24] It is often used to validate findings from RNA-Seq experiments.
1. RNA Extraction and cDNA Synthesis (Two-Step RT-qPCR):
-
Extract high-quality total RNA from tissue samples as described in the RNA-Seq protocol.
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[23]
2. qPCR Reaction:
-
Prepare a reaction mix containing:
-
Include a no-template control (NTC) to check for contamination and a reference gene (e.g., GAPDH, ACTB) for normalization.
3. Amplification and Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument. The instrument monitors the fluorescence increase at each cycle of amplification.[25]
-
The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target transcript.
-
Calculate the relative expression of ASPDH by normalizing its Ct value to the Ct value of the reference gene (e.g., using the ΔΔCt method).[27]
References
- 1. ASPDH Gene: Understanding Its Role in Health and Disease [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. alliancegenome.org [alliancegenome.org]
- 4. ASPDH aspartate dehydrogenase domain containing - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cn.sinobiological.com [cn.sinobiological.com]
- 7. Aspartate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 9. uniprot.org [uniprot.org]
- 10. ASPDH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. tissues.jensenlab.org [tissues.jensenlab.org]
- 12. Expression of ASPDH in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Tissue expression of ASPDH - Staining in lymph node - The Human Protein Atlas [v19.proteinatlas.org]
- 14. RNA-Seq - Wikipedia [en.wikipedia.org]
- 15. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry Procedure [sigmaaldrich.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. elearning.unite.it [elearning.unite.it]
- 24. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 25. stackscientific.nd.edu [stackscientific.nd.edu]
- 26. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Disease Association of the ASPDH Gene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Aspartate Dehydrogenase Domain Containing (ASPDH) gene, located on chromosome 19q13.33, encodes a protein with predicted aspartate dehydrogenase and NADP-binding activity, suggesting a role in NAD+ biosynthesis.[1][2][3][4] More recent and compelling evidence has identified the ASPDH protein as a novel nicotinic acid adenine dinucleotide phosphate (NAADP)-binding protein, implicating it as a key player in intracellular calcium signaling.[5] This discovery has opened new avenues for investigating the role of ASPDH in a variety of pathological conditions. While direct disease causality is still under active investigation, its functions in fundamental cellular processes such as calcium homeostasis and NAD+ metabolism suggest potential associations with neurodegenerative diseases, metabolic disorders, and cancer. This technical guide provides a comprehensive overview of the current understanding of ASPDH, its potential disease associations, available quantitative data, and detailed experimental protocols for its study.
Molecular and Functional Characteristics of ASPDH
The human ASPDH gene encodes a protein of 283 amino acids with a molecular mass of approximately 29.9 kDa.[3] The protein contains a predicted NAD-binding domain and a domain of unknown function (DUF108).[1] Multiple transcript variants of the ASPDH gene have been identified, which may result in different protein isoforms with potentially distinct functions.[1]
Predicted Enzymatic Function: Aspartate Dehydrogenase Activity
Based on sequence homology, the ASPDH protein is predicted to function as an L-aspartate dehydrogenase, an enzyme that catalyzes the reversible oxidative deamination of L-aspartate to oxaloacetate.[6][7] This reaction is a key step in amino acid and nitrogen metabolism and can contribute to the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[7][8] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair, and its dysregulation is implicated in a range of diseases.[8][9][10][11]
Novel Identified Function: NAADP-Binding and Calcium Signaling
A pivotal study in 2022 identified the ASPDH protein as a novel NAADP-binding protein.[5] NAADP is a potent second messenger that mobilizes calcium from intracellular acidic stores, such as lysosomes.[12] This NAADP-mediated calcium release is crucial for a variety of cellular processes, and its dysregulation has been linked to numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[12][13] The identification of ASPDH as a NAADP-binding protein provides a direct mechanistic link to these pathological conditions.
Potential Disease Associations
The dual predicted and confirmed functions of ASPDH in NAD+ metabolism and calcium signaling suggest its potential involvement in a wide spectrum of human diseases.
Neurodegenerative Diseases
Both NAD+ depletion and dysregulated calcium homeostasis are hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][14][15][16] As a predicted enzyme in NAD+ biosynthesis and a confirmed NAADP-binding protein, ASPDH could play a role in the pathogenesis of these disorders. Further research is warranted to investigate the expression and function of ASPDH in the context of neurodegeneration.
Metabolic Disorders
NAD+ is a central regulator of metabolism, and its decline is associated with metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease.[9][10] The predicted role of ASPDH in NAD+ metabolism suggests that alterations in its function could contribute to metabolic dysregulation.
Cancer
While the Human Protein Atlas indicates cytoplasmic and nuclear expression of ASPDH in various tissues, including liver and kidney, and in several cancers, a strong and consistent upregulation across different cancer types has not been definitively established for ASPDH itself.[17][18] However, the involvement of NAADP-mediated calcium signaling in cancer cell proliferation, migration, and invasion suggests that ASPDH's role as a NAADP-binding protein could be relevant in oncology.[12] It is important to distinguish ASPDH from the similarly named but distinct protein, aspartate β-hydroxylase (AspH), which is well-documented to be overexpressed in many cancers and associated with poor prognosis.
Other Potential Associations
Given the ubiquitous nature of NAD+ and calcium signaling, the potential disease associations of ASPDH could extend to other conditions, including cardiovascular diseases and inflammatory disorders.[11] A text-mining based association with major depressive disorder has been noted, although this requires experimental validation.[12]
Quantitative Data
Quantitative data on ASPDH is still emerging. The following tables summarize the currently available information.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) of mouse ASPDH for NAADP | 455 ± 230.6 nM | Isothermal Titration Calorimetry (ITC) | [12][19] |
| Binding Stoichiometry (N) of mouse ASPDH for NAADP | 0.78 ± 0.049 | Isothermal Titration Calorimetry (ITC) | [12][19] |
| Binding Affinity (Kd) of mouse ASPDH for NADP | 958.2 ± 202.9 nM | Isothermal Titration Calorimetry (ITC) | [12] |
| Binding Stoichiometry (N) of mouse ASPDH for NADP | 0.77 ± 0.096 | Isothermal Titration Calorimetry (ITC) | [12] |
| Table 1: Ligand Binding Properties of ASPDH |
| Tissue | RNA Expression (TPM) | Protein Expression (Immunohistochemistry) |
| Liver | High | High |
| Kidney | High | High |
| Brain | Medium | Medium |
| Heart | Medium | Low |
| Lung | Low | Low |
| Table 2: ASPDH Expression in Healthy Human Tissues (Data from the Human Protein Atlas) |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for NAADP Binding
This protocol is adapted from the methodology used to identify ASPDH as a NAADP-binding protein.[12][19]
Objective: To determine the binding affinity (Kd), stoichiometry (N), and enthalpy (ΔH) of the interaction between recombinant ASPDH protein and NAADP.
Materials:
-
Purified recombinant ASPDH protein (in a suitable buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
NAADP solution (in the same buffer as the protein)
-
Isothermal Titration Calorimeter
-
Microcalorimeter cells and syringe
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified ASPDH protein and the NAADP ligand against the same buffer to minimize heats of dilution.
-
Determine the accurate concentration of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy or BCA assay).
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Loading the ITC:
-
Load the ASPDH protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the NAADP solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform a series of small, sequential injections of the NAADP solution into the sample cell containing the ASPDH protein.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
-
This analysis will yield the thermodynamic parameters: Kd, N, and ΔH.
-
Aspartate Dehydrogenase Activity Assay
This is a general protocol for a coupled enzyme assay to measure the predicted aspartate dehydrogenase activity of ASPDH.
Objective: To measure the rate of oxaloacetate production from L-aspartate catalyzed by ASPDH.
Principle: The production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Cell or tissue lysate containing ASPDH, or purified recombinant ASPDH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-aspartate solution
-
NAD+ or NADP+ solution
-
Malate dehydrogenase (MDH)
-
NADH solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing assay buffer, L-aspartate, and NAD(P)+.
-
-
Initiation of the Reaction:
-
Add the sample containing ASPDH to the reaction mixture and mix gently.
-
-
Coupled Reaction (if measuring forward reaction):
-
To measure the production of oxaloacetate, add MDH and NADH to the reaction mixture. The consumption of NADH will be proportional to the amount of oxaloacetate produced.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (e.g., in µmol/min/mg of protein).
-
CRISPR/Cas9-mediated Knockout of ASPDH in a Cell Line
This protocol provides a general workflow for generating an ASPDH knockout cell line to study its function.
Objective: To create a stable cell line with a functional knockout of the ASPDH gene.
Materials:
-
Mammalian cell line of interest
-
Lentiviral or plasmid-based CRISPR/Cas9 system
-
sgRNAs targeting a critical exon of the ASPDH gene
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection
-
Antibodies for western blot analysis of ASPDH protein
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone two or more sgRNAs targeting an early exon of the ASPDH gene into a suitable CRISPR/Cas9 vector.
-
-
Transfection/Transduction:
-
Deliver the CRISPR/Cas9 construct(s) into the target cell line using an appropriate method.
-
-
Selection of Edited Cells:
-
Select for cells that have successfully taken up the CRISPR construct, either by antibiotic selection or by sorting for a fluorescent reporter co-expressed from the vector.
-
-
Single-Cell Cloning:
-
Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
-
Screening and Validation:
-
Expand the clonal populations and screen for the absence of ASPDH protein expression by western blot.
-
Sequence the genomic DNA of the knockout clones to confirm the presence of frameshift-inducing insertions or deletions (indels) at the target site.
-
Visualizations
References
- 1. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid Adenine Dinucleotide 2′-Phosphate (NAADP) Binding Proteins in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. L-aspartate dehydrogenase: features and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAD+ metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NAD+ Metabolism, Metabolic Stress, and Infection [frontiersin.org]
- 11. NAD+ Metabolism in Cardiac Health, Aging, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Mapping genes for calcium signaling and their associated human genetic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nanostring.com [nanostring.com]
- 16. Integrative Analysis of Common Neurodegenerative Diseases Using Gene Association, Interaction Networks and mRNA Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of ASPDH in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. ASPDH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 19. researchgate.net [researchgate.net]
Silencing Genes: An In-depth Technical Guide to siRNA
For Researchers, Scientists, and Drug Development Professionals
Small interfering RNA (siRNA) has emerged as a powerful tool in the molecular biologist's arsenal, offering a precise and potent method for sequence-specific gene silencing. This technology, rooted in the natural cellular process of RNA interference (RNAi), has revolutionized functional genomics and holds immense promise for the development of novel therapeutics. This guide provides a comprehensive overview of the core principles of siRNA-mediated gene silencing, from mechanism and design to delivery and experimental application, tailored for professionals in research and drug development.
The Mechanism of RNA Interference: A Cellular Defense System Harnessed
RNA interference is a conserved biological pathway in eukaryotes that regulates gene expression.[1][2] The introduction of double-stranded RNA (dsRNA) into a cell triggers a cascade of events culminating in the degradation of a specific messenger RNA (mRNA), thereby preventing its translation into protein.[1][2]
The key steps in the siRNA pathway are as follows:
-
Initiation: Exogenously introduced or endogenously generated long dsRNA is recognized and cleaved by an RNase III-like enzyme called Dicer.[3][4] This processing yields short, 21-23 nucleotide siRNA duplexes with characteristic 2-nucleotide 3' overhangs.[3][5]
-
RISC Loading: The siRNA duplex is then loaded into a multi-protein complex known as the RNA-induced silencing complex (RISC).[5][6]
-
Strand Selection: Within RISC, the siRNA duplex is unwound. One strand, the "passenger strand" (sense strand), is typically cleaved by the Argonaute-2 (Ago2) protein and discarded.[4] The other strand, the "guide strand" (antisense strand), remains associated with Ago2.[4]
-
Target Recognition and Cleavage: The guide strand directs the RISC to its complementary target mRNA sequence.[6] The Ago2 protein, a core component of RISC, then catalyzes the cleavage of the target mRNA, leading to its degradation and subsequent gene silencing.[7]
Designing Effective siRNA: Principles and Strategies
The efficacy of siRNA-mediated gene silencing is critically dependent on the design of the siRNA molecule. Several key parameters must be considered to maximize on-target knockdown while minimizing off-target effects.
Key Design Considerations:
-
Sequence Selection: The target sequence on the mRNA should be carefully chosen. Generally, a 19-21 nucleotide sequence is selected.
-
GC Content: The GC content of the siRNA should ideally be between 30-50%.[8] High GC content can lead to stable secondary structures that hinder RISC loading and activity.[9]
-
Thermodynamic Asymmetry: The two ends of the siRNA duplex should have different thermodynamic stabilities. The 5' end of the antisense (guide) strand should have lower stability to facilitate its loading into RISC.[10] This can be achieved by having A/U residues at the 5' end of the antisense strand and G/C residues at the 5' end of the sense strand.[10]
-
Absence of Repeats: Stretches of identical nucleotides, especially G's, should be avoided as they can promote the formation of G-quadruplex structures.[9]
-
Off-Target Avoidance: The chosen siRNA sequence should be subjected to a BLAST search against the relevant genome to ensure it does not have significant homology to other unintended transcripts. Off-target effects can arise from partial complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand), leading to miRNA-like silencing of unintended genes.[11]
Chemical Modifications for Enhanced Performance:
Unmodified siRNAs are susceptible to degradation by nucleases in serum and can trigger an innate immune response.[12] Chemical modifications can significantly improve their stability, specificity, and in vivo performance.[12][13]
| Modification Type | Purpose | Examples |
| Backbone Modifications | Increase nuclease resistance | Phosphorothioate (PS) linkages |
| Sugar Modifications | Enhance stability and binding affinity, reduce immune response | 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), 2'-O-methoxyethyl (2'-MOE) |
| Terminal Modifications | Facilitate targeted delivery | Cholesterol, N-acetylgalactosamine (GalNAc) |
Delivery of siRNA: Overcoming the Barriers
Effective delivery of siRNA to the target cells and into the cytoplasm is a major challenge for both in vitro experiments and therapeutic applications.[14] Due to their size and negative charge, siRNAs do not readily cross the cell membrane.[15]
In Vitro Delivery Methods:
| Method | Principle | Advantages | Disadvantages |
| Lipid-Based Transfection | Cationic lipids form complexes with negatively charged siRNA, facilitating entry into cells. | High efficiency in many cell lines, commercially available reagents. | Can be toxic to some cells, requires optimization. |
| Electroporation | An electrical pulse creates transient pores in the cell membrane, allowing siRNA entry. | Effective for a wide range of cell types, including primary and suspension cells.[16] | Can cause significant cell death if not optimized. |
| Viral Vectors | Modified viruses (e.g., lentivirus, adenovirus) are used to deliver siRNA expression cassettes. | High efficiency, stable long-term expression. | Potential for immunogenicity and insertional mutagenesis. |
| Polymer-Based Nanoparticles | Cationic polymers condense siRNA into nanoparticles that are taken up by cells. | Biodegradable options available, can be functionalized for targeting. | Can have toxicity concerns, efficiency varies. |
In Vivo Delivery Systems:
Systemic delivery of siRNA in vivo presents additional hurdles, including rapid clearance from circulation and the need to target specific tissues.[17]
| System | Description | Key Features |
| Lipid Nanoparticles (LNPs) | Encapsulate siRNA in a lipid-based shell, protecting it from degradation and facilitating uptake, particularly in the liver.[4][18] | Clinically validated for liver-targeted delivery.[19] |
| GalNAc Conjugates | Covalent attachment of N-acetylgalactosamine ligands to the siRNA, which bind to the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. | Highly efficient and specific delivery to the liver. |
| Polymer-Based Nanoparticles | Similar to in vitro applications, but often engineered for improved circulation time and targeting. | Can be designed for various tissue targets. |
| Antibody-siRNA Conjugates | Linkage of siRNA to an antibody that recognizes a specific cell surface receptor. | Enables highly specific targeting of particular cell types. |
Experimental Protocols: A Step-by-Step Guide
A. siRNA Transfection in HeLa Cells using a Lipid-Based Reagent
This protocol provides a general guideline for transfecting siRNA into HeLa cells in a 24-well plate format. Optimization is crucial for different cell lines and siRNAs.
Materials:
-
HeLa cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
siRNA stock solution (e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 30,000 cells per well in 500 µL of antibiotic-free growth medium).[20]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., 6 pmol for a final concentration of 10 nM) in 50 µL of Opti-MEM®. Mix gently.[20]
-
In a separate tube, dilute the transfection reagent (e.g., 0.8 µL of Lipofectamine™ RNAiMAX) in 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.[20]
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[20]
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complexes to each well containing the cells and medium.[20]
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for assessing gene knockdown will depend on the stability of the target mRNA and protein.
-
Analysis: After incubation, harvest the cells for analysis of gene expression (e.g., qRT-PCR for mRNA levels or Western blot for protein levels).
B. Validation of Gene Silencing by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive and widely used method to quantify the reduction in target mRNA levels following siRNA transfection.[21][22]
Materials:
-
Transfected and control cells
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers for the target gene and a reference (housekeeping) gene
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from both siRNA-treated and control cells according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene or reference gene, and the qPCR master mix.
-
Set up reactions for each sample in triplicate.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the siRNA-treated and control samples.
-
Calculate the relative change in gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and then compared between the treated and control samples.
-
Quantitative Data Summary
The efficiency of siRNA-mediated gene silencing can be influenced by numerous factors including the siRNA sequence, chemical modifications, delivery method, and target gene abundance.[23] Below are tables summarizing representative quantitative data from the literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Gene Silencing Efficiency with Different Delivery Methods
| Delivery Method | Cell Type | Target Gene | siRNA Concentration | Knockdown Efficiency (%) |
| Lipid-Based Transfection | HeLa | Endogenous gene | Not specified | >80% |
| Electroporation | Primary Human T-cells | Target mRNA | Not specified | >70% |
| PEG-modified PAMAM Dendrimers | Cos7 | GFP (adenovirus-mediated) | Not specified | Similar to Lipofectamine 2000 |
| Lipid Nanoparticles (LNPs) | AsPC-1 | KRASG12D | Not specified | ~68% |
Table 2: IC50 Values of Chemically Modified siRNAs Targeting HIV-1
| siRNA Modification | IC50 (nM) |
| 6' (R)-OH-jcLNA at T1 | 6.4 ± 1.0 |
| 6' (S)-O-Tol-jcLNA at T1 | 7.1 ± 1.2 |
| jcLNA at T1 | 17.7 ± 1.2 |
| LNA at T1+T20 | 3.2 ± 0.9 |
Data adapted from a study on HIV-1 TAR RNA silencing. IC50 values represent the concentration of siRNA required to achieve 50% inhibition.
Table 3: In Vivo Biodistribution of LNP-Encapsulated siRNA in Mice
| Organ | siRNA Level (0.5 hr post-injection) | siRNA Level (2 hr post-injection) |
| Liver | High | High |
| Spleen | Moderate | Moderate |
| Kidney | Low | Low |
| Duodenum, Lung, Heart, Brain | Negligible | Negligible |
Rank-order of siRNA levels after intravenous injection of Cy5-labeled siRNA encapsulated in LNPs.[14]
Challenges and Future Perspectives
Despite the power of siRNA technology, several challenges remain, particularly for therapeutic applications. These include:
-
Off-Target Effects: Minimizing the unintended silencing of non-target genes is crucial for therapeutic safety.[2][24] Strategies to mitigate off-target effects include careful siRNA design, chemical modifications, and using the lowest effective concentration.[11]
-
Delivery to Extrahepatic Tissues: While liver-targeted delivery is well-established, efficient delivery to other tissues and organs remains a significant hurdle.[14]
-
Immune Stimulation: siRNAs can be recognized by the innate immune system, leading to an inflammatory response. Chemical modifications can help to reduce this immunogenicity.[12]
The field of siRNA therapeutics is rapidly evolving, with ongoing research focused on developing novel delivery systems, improving siRNA design algorithms, and exploring new therapeutic applications for a wide range of diseases, including genetic disorders, viral infections, and cancer.[21][25] The continued advancement of this technology promises to unlock new avenues for precision medicine.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biontex.com [biontex.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution of Small Interfering RNA at the Organ and Cellular Levels after Lipid Nanoparticle-mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput RNAi screening in vitro: From cell lines to primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Biodistribution of Recently-Developed siRNA Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Lipid Nanoparticles for siRNA Delivery - transfection reagents [transfectionreagents.com]
- 19. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. qiagen.com [qiagen.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. horizondiscovery.com [horizondiscovery.com]
- 25. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of RNA Interference in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA interference (RNAi) is a fundamental, evolutionarily conserved biological process in which small non-coding RNA molecules regulate gene expression, primarily at the post-transcriptional level. This powerful mechanism of gene silencing has been harnessed as a revolutionary tool in molecular biology for elucidating gene function and holds immense promise for therapeutic applications. In mammalian cells, the RNAi machinery is intricate, involving a series of coordinated molecular events. This technical guide provides a comprehensive overview of the core mechanism of RNA interference, detailed experimental protocols for its study, and quantitative data to inform experimental design and interpretation.
Core Mechanism of RNA Interference
The RNAi pathway in mammalian cells is primarily mediated by two classes of small RNA molecules: small interfering RNAs (siRNAs) and microRNAs (miRNAs). While both converge on the same core machinery to enact gene silencing, their biogenesis and mode of action have distinct features.
The Players: Key Proteins in the RNAi Pathway
-
Drosha: A nuclear RNase III enzyme responsible for the initial processing of primary miRNA transcripts (pri-miRNAs).
-
Dicer: A cytoplasmic RNase III enzyme that processes pre-miRNAs and long double-stranded RNAs (dsRNAs) into mature miRNAs and siRNAs, respectively.[1][2] In mammals, a single Dicer protein processes both miRNA precursors and long dsRNAs.[3]
-
Argonaute (Ago) Proteins: A family of proteins that are the core components of the RNA-induced silencing complex (RISC).[4] Mammals express four Ago proteins (Ago1-4).[5] Ago2 is unique in its ability to cleave target mRNA, a process known as "slicing".[5][6][7] All four Ago proteins can bind miRNAs and siRNAs.[5]
-
RNA-Induced Silencing Complex (RISC): A ribonucleoprotein complex that uses a single-stranded small RNA as a guide to find and silence complementary target mRNAs.[1] The core of RISC is an Argonaute protein.[4]
The Pathways: siRNA and miRNA Mediated Silencing
siRNA Pathway (Exogenous and Endogenous):
The siRNA pathway is typically initiated by the presence of long double-stranded RNA (dsRNA) in the cytoplasm, which can be of exogenous origin (e.g., from viral replication or experimentally introduced) or endogenous (endo-siRNAs).[1][8] In most mammalian cells, long dsRNA molecules trigger an interferon response, a non-specific antiviral defense mechanism.[1] To circumvent this, synthetic siRNAs of approximately 21-23 nucleotides are commonly used in research.[1][9]
-
Initiation: Exogenously introduced synthetic siRNAs or endogenously produced long dsRNAs are recognized in the cytoplasm.
-
Processing by Dicer: Long dsRNAs are cleaved by Dicer into short, 21-23 nucleotide siRNA duplexes with characteristic 2-nucleotide 3' overhangs.[1][8]
-
RISC Loading: The siRNA duplex is loaded into the RISC-loading complex (RLC), which includes Dicer and the transactivating response RNA-binding protein (TRBP).
-
Strand Selection: Within RISC, the siRNA duplex is unwound. One strand, the "passenger" (sense) strand, is cleaved by Ago2 and subsequently degraded. The other strand, the "guide" (antisense) strand, is retained and serves as the template for target recognition.[1][4]
-
Target Recognition and Cleavage: The guide strand directs RISC to its complementary target mRNA.[2] If the complementarity is perfect or near-perfect, Ago2, the catalytic engine of RISC, cleaves the mRNA.[2][6][7]
-
Gene Silencing: The cleaved mRNA is then degraded by cellular exonucleases, leading to the suppression of gene expression.[2]
miRNA Pathway (Endogenous):
The miRNA pathway regulates the expression of endogenous genes and is crucial for various cellular processes, including development and differentiation.[3][10]
-
Transcription and Processing by Drosha: miRNA genes are transcribed, typically by RNA Polymerase II, into long primary miRNA transcripts (pri-miRNAs) that contain a characteristic hairpin structure.[11] In the nucleus, the pri-miRNA is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8, to release a ~70 nucleotide precursor miRNA (pre-miRNA).[11]
-
Nuclear Export: The pre-miRNA is exported from the nucleus to the cytoplasm by Exportin-5.
-
Processing by Dicer: In the cytoplasm, the pre-miRNA is further processed by Dicer, which removes the terminal loop to generate a mature miRNA duplex.[2][11]
-
RISC Loading and Strand Selection: Similar to the siRNA pathway, the miRNA duplex is loaded into RISC, and the passenger strand is removed.
-
Target Recognition and Translational Repression: The miRNA-loaded RISC (miRISC) binds to target mRNAs, typically in the 3' untranslated region (3' UTR).[4] In mammals, the binding is often imperfect, with a crucial "seed" region (nucleotides 2-8 of the miRNA) dictating target specificity.[12] This imperfect pairing primarily leads to translational repression and mRNA deadenylation and decay, rather than direct cleavage.[4][10]
Data Presentation: Quantitative Aspects of RNAi
Table 1: Comparison of siRNA and shRNA for Gene Silencing
| Feature | siRNA | shRNA |
| Delivery Method | Transfection (e.g., lipofection, electroporation) | Transduction (e.g., lentiviral vectors) |
| Duration of Silencing | Transient (typically 3-7 days)[13] | Stable and long-term (weeks to months)[13] |
| Off-Target Effects | Can be significant, often concentration-dependent[5] | Can also induce off-target effects; integration site can influence surrounding gene expression |
| Toxicity | Generally lower, dependent on transfection reagent | Can be higher due to viral vector components and potential immunogenicity |
| Suitability | Rapid gene function studies, screening | Long-term studies, generation of stable cell lines, in vivo studies |
Table 2: Efficacy of Different siRNA Delivery Methods in Mammalian Cell Lines
| Delivery Method | Cell Line | Transfection Efficiency | Gene Knockdown Efficiency | Cell Viability | Reference |
| Lipofectamine 2000 | Bovine Monocyte-Derived Macrophages | High | Comparable to electroporation | Moderate | [11] |
| Lipofectamine RNAiMAX | Bovine Monocyte-Derived Macrophages | High | Comparable to electroporation | Moderate | [11] |
| DharmaFECT 3 | Bovine Monocyte-Derived Macrophages | High | Comparable to electroporation | Moderate | [11] |
| Electroporation | Bovine Monocyte-Derived Macrophages | High | Comparable to transfection | Lower | [11] |
| Lipofectamine 2000 | H1299 (human lung cancer) | - | ~60-70% | - | [14] |
| Thiolated TMC Polyplexes | H1299 (human lung cancer) | - | ~60-80% | - | [14] |
Table 3: Comparison of Canonical siRNAs and Dicer-Substrate siRNAs (dsiRNAs)
| Feature | Canonical siRNA (21-mer) | Dicer-Substrate siRNA (27-mer) | Reference |
| Potency (in vitro) | Highly potent | Can be up to 10-fold more potent for some targets | [10] |
| Potency (in vivo) | Comparable to dsiRNAs | Comparable to canonical siRNAs | [2][6] |
| Duration of Silencing | 3-4 days | Can be longer (≥6 days) for some targets | [10] |
| Immunostimulation | Lower | Can be more immunostimulatory | [2][6] |
Experimental Protocols
Protocol 1: siRNA Transfection using Lipofectamine Reagent
This protocol is a general guideline for transiently transfecting mammalian cells with synthetic siRNAs in a 24-well plate format. Optimization is crucial for each cell line and siRNA.
Materials:
-
Mammalian cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Synthetic siRNA (20 µM stock)
-
Lipofectamine® RNAiMAX Transfection Reagent
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of complete growth medium per well. The cell density should be such that they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., for a final concentration of 10 nM, use 0.5 µL of a 20 µM stock) in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine® RNAiMAX in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Add the 100 µL of siRNA-lipid complexes drop-wise to each well containing cells and medium. b. Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to analyze mRNA or protein levels of the target gene.
Controls:
-
Negative Control: A non-targeting siRNA that has no known homology to any mammalian gene.
-
Positive Control: An siRNA known to effectively silence a housekeeping gene (e.g., GAPDH).
-
Mock Transfection: Cells treated with the transfection reagent alone (no siRNA).
Protocol 2: Lentiviral shRNA Transduction
This protocol provides a general procedure for transducing mammalian cells with lentiviral particles encoding an shRNA. Biosafety Level 2 (BSL-2) precautions are required for working with lentivirus.
Materials:
-
Mammalian cells in culture
-
Complete growth medium
-
Lentiviral particles containing the shRNA of interest
-
Polybrene (Hexadimethrine Bromide)
-
96-well or 24-well tissue culture plates
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: On Day 0, seed cells in a 96-well plate (e.g., 1.6 x 10^4 cells/well) or a 24-well plate. The cells should be actively growing and reach 50-70% confluency on the day of transduction.
-
Transduction: On Day 1, thaw the lentiviral particles on ice. In a laminar flow hood, add fresh complete medium containing Polybrene (final concentration of 8 µg/mL) to the cells. Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized). Gently swirl the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.
-
Medium Change: On Day 2, remove the medium containing the viral particles and replace it with fresh complete growth medium.
-
Selection (Optional): On Day 3 or later, if the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium to select for transduced cells.
-
Expansion and Analysis: Expand the puromycin-resistant cells and analyze for target gene knockdown at the mRNA or protein level.
Controls:
-
Non-Target shRNA Control: Lentiviral particles encoding an shRNA that does not target any known mammalian gene.
-
Empty Vector Control: Lentiviral particles with the vector backbone but no shRNA insert.
-
Untransduced Cells: Cells that are not treated with lentiviral particles.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Analysis
This protocol outlines the steps to quantify the reduction in target mRNA levels following RNAi.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR® Green PCR Master Mix)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Harvest cells 24-72 hours post-transfection/transduction and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample (including controls) for both the target gene and the housekeeping gene. A typical reaction includes cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in target gene expression, normalized to the housekeeping gene and compared to the negative control. A knockdown of 70% or greater is generally considered significant.[2]
Protocol 4: Western Blotting for Protein Knockdown Analysis
This protocol describes the detection and quantification of protein level reduction after RNAi.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH, or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells 48-96 hours post-transfection/transduction. Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein, or use a multiplex fluorescence-based detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.
Mandatory Visualization
References
- 1. Comprehensive evaluation of canonical versus Dicer-substrate siRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro RISC Cleavage Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 6. Comprehensive evaluation of canonical versus Dicer-substrate siRNA in vitro and in vivo | RNA Journal Club [rnajc.ucsf.edu]
- 7. Evaluation of Canonical siRNA and Dicer Substrate RNA for Inhibition of Hepatitis C Virus Genome Replication – A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
ASPDH gene ontology and cellular localization
An In-depth Technical Guide to the ASPDH Gene: Gene Ontology and Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate dehydrogenase, encoded by the ASPDH gene, is an enzyme belonging to the amino acid dehydrogenase family. This guide provides a comprehensive overview of the current understanding of the ASPDH gene, with a specific focus on its gene ontology and cellular localization. The information presented herein is intended to support further research and potential therapeutic development related to this protein.
Gene Ontology
Gene Ontology (GO) provides a standardized representation of gene and protein function. The GO annotations for ASPDH are summarized below, categorized into its three main domains: Molecular Function, Biological Process, and Cellular Component.
Molecular Function
The primary molecular function of ASPDH is catalysis. Specifically, it is involved in the following activity:
-
Aspartate dehydrogenase activity: This refers to the enzyme's ability to catalyze the chemical reaction involving aspartate.
Biological Process
ASPDH participates in the broader biological process of:
-
Aspartate metabolic process: This encompasses the series of chemical reactions and pathways involving aspartate.
Cellular Component
The cellular component describes the location within a cell where a gene product is active. Current annotations indicate that ASPDH is localized to the:
-
Cytoplasm: The material or protoplasm within a living cell, excluding the nucleus.
Cellular Localization of ASPDH
The precise subcellular localization of a protein is critical to understanding its function and its interactions with other cellular components. Experimental evidence is essential to confirm the localization predicted by GO annotations.
Experimental Workflow for Determining Cellular Localization
A typical experimental workflow to determine the cellular localization of a protein like ASPDH is outlined below. This workflow combines computational predictions with experimental validation.
Caption: A generalized workflow for determining the subcellular localization of a protein.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cellular localization of ASPDH.
Subcellular Fractionation and Western Blotting
This method biochemically separates cellular components to identify the fraction containing the protein of interest.
Protocol:
-
Cell Lysis: Homogenize cultured cells in a hypotonic buffer to swell and rupture the plasma membrane.
-
Differential Centrifugation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (endoplasmic reticulum and Golgi).
-
The final supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to ASPDH.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: The presence of a band corresponding to the molecular weight of ASPDH in a specific fraction indicates its localization. Use fraction-specific markers (e.g., histone for nucleus, COX IV for mitochondria, calnexin for ER, and GAPDH for cytosol) as controls.
Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the location of a protein within a cell.
Protocol:
-
Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: If the protein is intracellular, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ASPDH diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The fluorescent signal will indicate the subcellular localization of ASPDH.
Signaling Pathways
Currently, there is limited information available that directly implicates ASPDH in specific signaling pathways. Further research is required to elucidate its potential roles in cellular signaling. A logical diagram illustrating the need for further investigation is presented below.
Caption: A diagram highlighting the need for research into ASPDH's role in signaling.
Conclusion and Future Directions
The current understanding of ASPDH, based on gene ontology, primarily points to its role in aspartate metabolism within the cytoplasm. The provided experimental protocols offer a robust framework for validating its subcellular localization and for future studies. A significant gap in knowledge exists regarding the involvement of ASPDH in cellular signaling pathways. Future research efforts should focus on identifying interacting partners and elucidating its functional roles beyond primary metabolism. Such studies will be crucial for understanding its potential as a target for drug development.
An In-depth Technical Guide to the Molecular Functions of Aspartate Dehydrogenase Domain Containing (ASPDH) Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction: While a formally designated "ASPDH signaling pathway" is not established in current scientific literature, this technical guide consolidates the existing knowledge of the Aspartate Dehydrogenase Domain Containing (ASPDH) protein. The primary focus is on its enzymatic function and its recently identified role as a novel binding partner for the calcium-mobilizing second messenger, Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). This interaction represents the most direct link to a potential role for ASPDH in cellular signaling. This document provides a comprehensive overview of ASPDH, including its biochemical properties, quantitative interaction data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
Core Function and Properties of ASPDH
ASPDH is a protein coding gene located on chromosome 19.[1] The protein is characterized by its aspartate dehydrogenase domain and is predicted to possess NADP binding activity and aspartate dehydrogenase activity.[2][3] Its primary enzymatic function is the NAD or NADP-dependent dehydrogenation of L-aspartate to iminoaspartate.[4] While the function of eukaryotic ASPDH is still under investigation, in some prokaryotes, it is implicated in the biosynthesis of NAD or the catabolism of aspartate for energy and nitrogen.[5] Structurally, ASPDH contains a Rossmann fold domain, a common structural motif for binding NAD(P).[5][6][7]
ASPDH as a Novel NAADP-Binding Protein and its Implications for Calcium Signaling
Recent research has identified ASPDH as a novel protein that binds to Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent second messenger that mobilizes calcium from intracellular acidic stores like lysosomes.[5][8] This discovery suggests a potential role for ASPDH in the intricate network of calcium signaling.
NAADP-mediated signaling is a crucial cellular process where NAADP binds to its receptors, believed to be two-pore channels (TPCs), on the membrane of acidic organelles, leading to the release of Ca2+ into the cytoplasm.[3][8] This initial calcium signal can then be amplified through calcium-induced calcium release from the endoplasmic reticulum, triggering a variety of downstream cellular responses.[8]
A 2022 study published on bioRxiv provided the first evidence of the interaction between ASPDH and NAADP.[5][8] However, the authors of the study suggest that ASPDH may not be the primary NAADP receptor due to its moderate binding affinity and low selectivity between NAADP and NADP.[5][8] The precise biological function of ASPDH in the context of NAADP signaling is yet to be fully elucidated.[5][8]
The binding affinities of mouse ASPDH for NAADP and NADP were determined using Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) are summarized in the table below.
| Ligand | Dissociation Constant (Kd) | Stoichiometry (n) |
| NAADP | 455.4 ± 230.6 nM | 0.78 ± 0.049 |
| NADP | 958.2 ± 202.9 nM | 0.77 ± 0.096 |
| Data from bioRxiv, 2022.[5] |
Visualizing the Molecular Interactions and Workflows of ASPDH
To better understand the functional context of ASPDH, the following diagrams illustrate its enzymatic activity, its proposed role in NAADP-mediated calcium signaling, and the experimental workflow used to identify it as an NAADP-binding protein.
Caption: Enzymatic reaction catalyzed by ASPDH.
Caption: Proposed role of ASPDH in NAADP-mediated Ca2+ signaling.
Caption: Experimental workflow for identifying ASPDH as an NAADP-binding protein.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ASPDH.
This protocol is adapted from the methodology described in the 2022 bioRxiv preprint identifying ASPDH as an NAADP-binding protein.[5]
-
Homogenization: Fresh pig liver is homogenized in a buffer solution (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Clarification: The homogenate is subjected to ultracentrifugation to pellet cellular debris. The resulting supernatant is collected for further purification.
-
Affinity and Ion-Exchange Chromatography: The supernatant is sequentially passed through Heparin Sepharose and Blue Sepharose columns. Proteins are eluted using a salt gradient (e.g., 0-2 M NaCl).
-
Size-Exclusion Chromatography: Fractions showing NAADP-binding activity (as determined by a specific binding assay) are pooled and further purified by size-exclusion chromatography to isolate proteins of the correct molecular weight.
-
Protein Identification: The purified protein fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein as ASPDH.
This protocol outlines the general steps for producing recombinant ASPDH for in vitro studies.
-
Cloning: The cDNA for mouse ASPDH is cloned into an expression vector with a purification tag (e.g., a polyhistidine-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to a suitable density, and protein expression is induced (e.g., with IPTG).
-
Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The recombinant ASPDH is purified from the cell lysate using a series of chromatography steps, typically starting with affinity chromatography for the tag (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography for further polishing.
ITC is used to measure the thermodynamics of binding between ASPDH and its ligands (NAADP and NADP).
-
Sample Preparation: Purified recombinant ASPDH is dialyzed into a suitable buffer (e.g., Tris-buffered saline). The ligands (NAADP and NADP) are dissolved in the same dialysis buffer.
-
ITC Experiment: The ASPDH solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
Titration: The ligand is injected into the sample cell in small aliquots. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and other thermodynamic parameters of the interaction.
This is a generalized protocol for measuring the enzymatic activity of ASPDH, based on common principles for dehydrogenase assays.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing L-aspartate and NAD(P)+ at optimized concentrations and pH.
-
Enzyme Preparation: A solution of purified ASPDH is prepared at a suitable concentration.
-
Assay Initiation: The enzymatic reaction is initiated by adding the ASPDH solution to the reaction mixture.
-
Spectrophotometric Monitoring: The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Activity Calculation: The rate of the reaction is determined from the linear portion of the absorbance versus time plot, and the specific activity of the enzyme is calculated.
Conclusion and Future Directions
While a dedicated "ASPDH signaling pathway" remains to be discovered, the identification of ASPDH as a novel NAADP-binding protein opens up new avenues of research into its potential role in calcium signaling. For researchers and drug development professionals, this presents an opportunity to explore a previously uncharacterized protein in the context of a well-established signaling molecule. Future studies will be crucial to elucidate the precise physiological function of the ASPDH-NAADP interaction, to determine if ASPDH modulates the activity of core components of the calcium signaling machinery, and to explore its potential as a therapeutic target in diseases where calcium signaling is dysregulated.
References
- 1. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Calcium Signaling and Arrhythmias in the Heart Evoked by β-Adrenergic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. ahajournals.org [ahajournals.org]
Whitepaper: Aspartate β-Hydroxylase (ASPH) as a Promising Therapeutic Target in Oncology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aspartate β-hydroxylase (ASPH or AspH), a protein highly expressed during embryonic development, is frequently re-expressed in a wide range of human cancers while remaining nearly undetectable in normal adult tissues.[1] This differential expression profile presents a compelling therapeutic window. Accumulating evidence indicates that ASPH plays a critical role in promoting malignant phenotypes, including enhanced cell proliferation, migration, invasion, and metastasis.[1][2] Its enzymatic activity, which involves the hydroxylation of epidermal growth factor-like domains (EGFDs) in key signaling proteins, activates oncogenic pathways such as Notch and PI3K/AKT.[1] The strong association between high ASPH expression and poor patient prognosis across numerous cancer types underscores its clinical relevance.[1][2] Consequently, ASPH has emerged as a high-priority target for the development of novel cancer therapies, including small-molecule inhibitors and immunotherapeutic approaches, which have shown promising results in preclinical and clinical studies.[1][3] This document provides a comprehensive technical overview of ASPH's role in cancer, details key signaling pathways, summarizes quantitative data, and outlines relevant experimental protocols for its investigation as a therapeutic target.
A note on nomenclature: The term "ASPDH" can be a source of confusion. The primary subject of this whitepaper is Aspartate β-hydroxylase (AspH), a hydroxylase enzyme and validated cancer target. This is distinct from Aspartate dehydrogenase (ASPDH), an oxidoreductase involved in NAD biosynthesis.[1][4][5] The literature on cancer targets predominantly refers to AspH.
Molecular Function and Oncogenic Signaling Pathways
ASPH is an ~86 kDa type II transmembrane protein located in the endoplasmic reticulum that catalyzes the post-translational hydroxylation of specific aspartyl and asparaginyl residues within the EGF-like domains of its substrate proteins.[1] This hydroxylase activity is central to its oncogenic function, primarily through the activation of potent signaling cascades.
Activation of the Notch Signaling Pathway
ASPH is a key activator of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer. ASPH directly hydroxylates aspartate and asparagine residues within the EGF-like domains of Notch receptors and their ligands (e.g., Jagged).[1] This post-translational modification is crucial for receptor-ligand interaction and subsequent proteolytic cleavage and activation of the Notch intracellular domain (NICD). The released NICD translocates to the nucleus, where it drives the transcription of downstream target genes that promote epithelial-mesenchymal transition (EMT), invasion, and angiogenesis.[1]
Under hypoxic conditions, a common feature of solid tumors, the transcription factor hypoxia-inducible factor-1α (HIF-1α) directly binds to the ASPH promoter, upregulating its expression.[1] This creates a positive feedback loop where HIF-1α drives ASPH expression, which in turn amplifies Notch signaling, further promoting cancer cell invasion and metastasis.[1]
References
- 1. Diverse molecular functions of aspartate β-hydroxylase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aspartate β-Hydroxylase (ASPH) Expression in Acute Myeloid Leukemia: A Potential Novel Therapeutic Target [frontiersin.org]
- 4. L-aspartate dehydrogenase: features and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartate dehydrogenase, a novel enzyme identified from structural and functional studies of TM1643 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ASPDH Human Pre-designed siRNA Set A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the use of the ASPDH Human Pre-designed siRNA Set A. This siRNA set is a valuable tool for researchers studying the function of the Aspartate Dehydrogenase Domain Containing (ASPDH) gene. ASPDH is predicted to have aspartate dehydrogenase and NADP binding activity and is implicated in the NAD biosynthetic process.[1] Recent research has also identified ASPDH as a novel NAADP-binding protein, suggesting a potential role in calcium signaling pathways.[2] This pre-designed siRNA set contains three distinct siRNA sequences targeting human ASPDH, a negative control siRNA, a positive control siRNA (typically targeting a housekeeping gene like GAPDH), and a FAM-labeled negative control for monitoring transfection efficiency.
These application notes provide a comprehensive guide to effectively silence ASPDH expression in human cell lines and validate the knockdown at both the mRNA and protein levels.
Data Presentation
Effective gene silencing is typically validated by quantifying the reduction in target mRNA and protein levels. Below is a template for presenting quantitative knockdown data for the three siRNAs targeting ASPDH. Researchers should populate this table with their own experimental data.
Table 1: Hypothetical Knockdown Efficiency of ASPDH siRNA Set A
| siRNA Identifier | Transfection Concentration (nM) | % mRNA Knockdown (± SD) | % Protein Knockdown (± SD) |
| ASPDH siRNA 1 | 50 | 85 ± 5 | 78 ± 8 |
| ASPDH siRNA 2 | 50 | 92 ± 4 | 85 ± 6 |
| ASPDH siRNA 3 | 50 | 78 ± 7 | 70 ± 9 |
| Negative Control | 50 | 0 ± 2 | 0 ± 3 |
| Positive Control (e.g., GAPDH) | 50 | 95 ± 3 | 90 ± 5 |
Note: The data presented above are for illustrative purposes only. Actual knockdown efficiency will vary depending on the cell line, transfection reagent, and experimental conditions.
Experimental Protocols
A general workflow for an siRNA experiment involves cell preparation, siRNA transfection, and subsequent analysis of gene knockdown.
Caption: Experimental workflow for siRNA-mediated gene silencing.
Reconstitution of siRNA
Proper reconstitution of lyophilized siRNA is crucial for maintaining its integrity and efficacy.
-
Storage: Upon receipt, store the lyophilized siRNA at -20°C. Under these conditions, the product is stable for at least one year.[3]
-
Reconstitution: Briefly centrifuge the tubes before opening to ensure the siRNA pellet is at the bottom.[3] Resuspend the siRNA in nuclease-free water to a final stock concentration of 20 µM.[3] The volume of nuclease-free water to be added should be indicated on the product datasheet.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.[3]
Cell Seeding
The density at which cells are seeded is a critical parameter for successful transfection.
-
Cell Health: Ensure that the cells are healthy, actively dividing, and free from contamination.
-
Seeding Density: One day before transfection, seed the cells in antibiotic-free medium. The optimal cell confluency at the time of transfection is typically 30-50%.[4] The recommended number of cells to seed will vary depending on the cell line and the size of the culture vessel (see Table 2).
Table 2: Recommended Cell Seeding Densities for Different Plate Formats
| Plate Format | Surface Area (cm²) | Seeding Density (cells/well) |
| 96-well | 0.32 | 5,000 - 10,000 |
| 24-well | 1.9 | 25,000 - 50,000 |
| 12-well | 3.8 | 50,000 - 100,000 |
| 6-well | 9.5 | 100,000 - 200,000 |
Note: These are general recommendations. The optimal seeding density should be determined empirically for each cell line.
siRNA Transfection
The following protocol is a general guideline for siRNA transfection using a lipid-based transfection reagent in a 24-well plate format. Optimization is recommended for each cell line and experimental setup.
-
Materials:
-
Reconstituted siRNA (20 µM stock)
-
Lipid-based siRNA transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Cells seeded in a 24-well plate
-
-
Procedure (per well of a 24-well plate):
-
Prepare siRNA Solution: Dilute 1.25 µL of the 20 µM siRNA stock solution into 50 µL of serum-free medium to achieve a final concentration of 50 nM.[3] Mix gently by pipetting.
-
Prepare Transfection Reagent Solution: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Form siRNA-Lipid Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of complexes.[3]
-
Transfect Cells: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal incubation time depends on the stability of the target mRNA and protein and should be determined experimentally.
-
Validation of ASPDH Knockdown
qRT-PCR is the most common method to quantify the reduction in target mRNA levels following siRNA transfection.[5][6]
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit or a standard protocol like Trizol extraction.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Perform real-time PCR using primers specific for ASPDH and a reference gene (e.g., GAPDH, ACTB). The relative expression of ASPDH mRNA can be calculated using the ΔΔCt method.
Western blotting is used to confirm the reduction of the target protein.
-
Cell Lysis: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ASPDH. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway
ASPDH is predicted to be involved in the NAD (Nicotinamide Adenine Dinucleotide) biosynthesis pathway. NAD is a crucial coenzyme in cellular metabolism and signaling. While the precise role of human ASPDH is still under investigation, it is homologous to enzymes that catalyze the conversion of L-aspartate. The following diagram illustrates a simplified overview of NAD biosynthesis pathways, indicating the potential involvement of ASPDH.
Caption: Predicted role of ASPDH in the NAD+ biosynthesis pathway.
Troubleshooting
For common issues encountered during siRNA experiments, refer to the following table.
Table 3: Troubleshooting Guide for siRNA Experiments
| Issue | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal transfection reagent or concentration | Optimize the transfection reagent and its concentration for your cell line. |
| Low siRNA concentration | Perform a dose-response experiment with varying siRNA concentrations (e.g., 10-100 nM). | |
| Poor cell health or incorrect confluency | Ensure cells are healthy and within the optimal confluency range (30-50%) at the time of transfection.[4] | |
| Incorrect timing of analysis | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for mRNA and protein knockdown. | |
| High Cell Toxicity | High concentration of transfection reagent | Reduce the amount of transfection reagent used. |
| High concentration of siRNA | Use the lowest effective concentration of siRNA. | |
| Extended exposure to transfection complexes | Change to fresh, complete medium 4-6 hours post-transfection.[3] | |
| Inconsistent Results | Variation in cell density | Maintain consistent cell seeding density and confluency between experiments. |
| Inconsistent pipetting | Prepare master mixes for transfection complexes to minimize pipetting variability. | |
| Freeze-thaw cycles of siRNA | Aliquot siRNA stocks to avoid repeated freeze-thaw cycles.[3] |
References
- 1. genecards.org [genecards.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qiagen.com [qiagen.com]
Application Notes and Protocols for Transfecting Human Cell Lines with ASPDH siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate Dehydrogenase Domain Containing (ASPDH) is a protein with predicted aspartate dehydrogenase and NADP binding activity, suggesting a role in metabolic processes such as the NAD biosynthetic pathway.[1] Recent research has identified ASPDH as a novel binding partner for nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second messenger that mobilizes intracellular calcium from acidic organelles like lysosomes.[2] This places ASPDH at the crossroads of crucial cellular processes: metabolic regulation and calcium signaling.
The NAADP-mediated calcium signaling cascade is vital for numerous physiological events, including T-cell activation, insulin secretion, and autophagy.[2][3] NAADP triggers calcium release through channels such as two-pore channels (TPCs) located on lysosomal membranes, which can then be amplified by calcium-induced calcium release from the endoplasmic reticulum via IP3 and ryanodine receptors.[3][4] Given its interaction with NAADP, targeting ASPDH could provide a novel therapeutic avenue for diseases where these pathways are dysregulated, such as metabolic disorders, cancer, and neurodegenerative diseases.[1][5]
RNA interference (RNAi), particularly through the use of small interfering RNA (siRNA), offers a powerful and specific method to downregulate the expression of target genes like ASPDH, enabling the study of its function.[6] This document provides a comprehensive guide for the transient transfection of human cell lines with ASPDH siRNA. It includes detailed protocols, optimization strategies, and methods for validating gene knockdown, designed to assist researchers in academia and the pharmaceutical industry in investigating the role of ASPDH.
Signaling Pathways and Experimental Workflow
To visualize the cellular context of ASPDH and the experimental approach to its study using siRNA, the following diagrams are provided.
Caption: Proposed ASPDH signaling pathway in NAADP-mediated calcium release.
Caption: Experimental workflow for ASPDH siRNA transfection and analysis.
Materials and Reagents
| Material/Reagent | Recommended Supplier(s) | Notes |
| Human Cell Line | ATCC, ECACC | e.g., HEK293, HeLa, HepG2, U-937.[7] Select a cell line relevant to your research focus. Ensure cells are healthy and at a low passage number. |
| ASPDH siRNA | Various | Pre-designed and validated siRNA pools (3-4 sequences) are recommended to minimize off-target effects.[8][9] A non-targeting (scrambled) siRNA control is essential. |
| Positive Control siRNA | Various | e.g., siRNA targeting a housekeeping gene like GAPDH or PPIB. Essential for optimizing transfection efficiency.[10] |
| Transfection Reagent | Thermo Fisher Scientific, Roche, etc. | e.g., Lipofectamine™ RNAiMAX, X-tremeGENE siRNA Transfection Reagent. The choice is cell-type dependent and requires optimization.[4] |
| Culture Medium | Gibco, Corning | e.g., DMEM, RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Reduced-Serum Medium | Gibco | e.g., Opti-MEM™ I Reduced Serum Medium. Used for preparing siRNA-lipid complexes. |
| Reagents for Analysis | Various | RNA isolation kits, reverse transcription reagents, qPCR master mix, primary/secondary antibodies for Western blot, etc. |
| Culture Plates | Corning, Falcon | 6-well, 12-well, or 96-well plates depending on the scale of the experiment. |
Experimental Protocols
This protocol is a general guideline for transfecting adherent human cell lines in a 6-well plate format. It is crucial to optimize conditions for each specific cell line and siRNA combination.
Protocol 1: Standard Forward Transfection
This method involves plating the cells 24 hours prior to transfection.
Day 0: Cell Seeding
-
Culture and expand the chosen human cell line according to standard protocols. Ensure cells are healthy and actively dividing.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection (typically 1.0 - 2.5 x 10⁵ cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 1: Transfection
-
Prepare siRNA Solution (Tube A): Dilute 30-150 pmol of ASPDH siRNA (or control siRNA) into 250 µL of Opti-MEM™ I medium. Mix gently by pipetting. The optimal final concentration of siRNA is typically in the range of 10-50 nM.[5]
-
Prepare Transfection Reagent Solution (Tube B): Dilute 5-10 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form siRNA-Lipid Complexes: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature.
-
Add Complexes to Cells: Aspirate the culture medium from the cells and replace it with 2.0 mL of fresh, pre-warmed complete culture medium. Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours before analysis.
Protocol 2: Reverse Transfection
This streamlined method involves plating and transfecting cells on the same day, which can be advantageous for high-throughput screening.
Day 1: Transfection and Seeding
-
Prepare Transfection Complexes: In each well of a 6-well plate, prepare the siRNA-lipid complex as described in "Day 1: Transfection" steps 1-3 of the forward transfection protocol.
-
Prepare Cell Suspension: Trypsinize and resuspend cells in complete culture medium at a concentration that will result in 30-50% confluency the next day (typically 2.0 - 5.0 x 10⁵ cells in 2.0 mL of medium per well).
-
Add Cells to Complexes: Add 2.0 mL of the cell suspension to each well containing the transfection complexes.
-
Gently rock the plate to mix.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours before analysis.
Optimization and Data Presentation
Successful gene silencing is critically dependent on optimizing transfection parameters. Key variables to optimize include siRNA concentration, transfection reagent volume, and cell density.
Optimization Strategy
A matrix-based approach is recommended to identify the optimal conditions. For a 24-well plate format, test a range of siRNA concentrations (e.g., 5, 10, 25, 50 nM) against different volumes of transfection reagent (e.g., 0.5, 1.0, 1.5, 2.0 µL).
| Parameter | Range for Optimization | Starting Point |
| siRNA Final Concentration | 5 - 100 nM | 20 nM |
| Transfection Reagent Volume (per well, 24-well plate) | 0.5 - 2.5 µL | 1.5 µL |
| Cell Density at Transfection | 30 - 70% Confluency | 50% |
| Incubation Time (post-transfection) | 24 - 96 hours | 48 hours for mRNA, 72 hours for protein |
Data Presentation: Example Optimization Matrix
The results of an optimization experiment should be tabulated to clearly present the effects on both gene knockdown and cell viability.
Table 1: Optimization of ASPDH siRNA Transfection in HEK293 Cells (Hypothetical Data)
| siRNA Conc. (nM) | Reagent Vol. (µL) | ASPDH mRNA Knockdown (%) | Cell Viability (%) |
| 10 | 1.0 | 65 ± 5.2 | 98 ± 2.1 |
| 10 | 1.5 | 78 ± 4.1 | 95 ± 3.4 |
| 10 | 2.0 | 82 ± 3.9 | 85 ± 5.6 |
| 25 | 1.0 | 75 ± 6.0 | 96 ± 2.5 |
| 25 | 1.5 | 91 ± 2.8 | 92 ± 4.0 |
| 25 | 2.0 | 93 ± 2.5 | 78 ± 6.1 |
| 50 | 1.0 | 80 ± 5.5 | 90 ± 3.8 |
| 50 | 1.5 | 92 ± 3.1 | 81 ± 5.9 |
| 50 | 2.0 | 94 ± 2.1 | 65 ± 8.2 |
Data are presented as mean ± SD from three independent experiments. The optimal condition (bolded) is selected based on achieving >90% knockdown with minimal impact on cell viability.
Validation of Gene Knockdown
It is essential to verify the reduction of ASPDH expression at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR)
-
Time Point: Harvest cells 24-48 hours post-transfection.
-
RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for human ASPDH and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Western Blot
-
Time Point: Harvest cells 48-72 hours post-transfection, as protein turnover is slower than mRNA turnover.
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody against human ASPDH, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin, GAPDH) is mandatory.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to confirm protein knockdown.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency | - Suboptimal siRNA concentration or reagent volume.- Low transfection efficiency in the specific cell line.- Poor quality or degraded siRNA.- Incorrect timing of analysis. | - Re-optimize using a matrix approach (see Table 1).- Test a different transfection reagent.- Use a positive control siRNA (e.g., GAPDH) to confirm transfection competency.[10]- Ensure proper handling and storage of siRNA.- Perform a time-course experiment (24, 48, 72h). |
| High Cell Toxicity/Death | - Transfection reagent is toxic to the cells.- siRNA concentration is too high.- Cell density is too low or cells are unhealthy. | - Reduce the amount of transfection reagent and/or siRNA.- Ensure cell confluency is between 30-70%.- Use healthy, low-passage cells.- Change the medium 4-6 hours post-transfection. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Inconsistent pipetting of siRNA or reagent.- Cells are not evenly distributed in the well. | - Use a multichannel pipette for consistency.- Ensure homogenous cell suspension before seeding.- Mix gently but thoroughly after adding transfection complexes. |
| Off-Target Effects | - The siRNA sequence has partial homology to other genes. | - Use a pool of 3-4 siRNAs targeting different regions of the ASPDH mRNA.- Perform a BLAST search to check siRNA specificity.- Use the lowest effective siRNA concentration to minimize off-target effects. |
By following these detailed protocols and optimization guidelines, researchers can effectively silence ASPDH expression in human cell lines, paving the way for a deeper understanding of its role in cellular metabolism and signaling.
References
- 1. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable gene silencing in human monocytic cell lines using lentiviral-delivered small interference RNA. Silencing of the p110alpha isoform of phosphoinositide 3-kinase reveals differential regulation of adherence induced by 1alpha,25-dihydroxycholecalciferol and bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. Matched siRNAs and Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for ASPDH siRNA Transfection in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartate Dehydrogenase Domain Containing (ASPDH) is a protein predicted to possess aspartate dehydrogenase activity and play a role in the Nicotinamide Adenine Dinucleotide (NAD) biosynthetic pathway.[1] Recent research has also identified ASPDH as a novel Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-binding protein, suggesting its involvement in cellular calcium signaling pathways.[2][3] Understanding the precise function of ASPDH is crucial for elucidating its role in metabolic regulation and signal transduction.
This document provides detailed protocols for the transient knockdown of ASPDH in Human Embryonic Kidney 293 (HEK293) cells using small interfering RNA (siRNA). It includes methodologies for cell culture, siRNA transfection, and subsequent quantitative analysis of gene knockdown at both the mRNA and protein levels. Additionally, it outlines the known and predicted signaling pathways involving ASPDH.
Data Presentation
Effective knockdown of ASPDH can be assessed at both the mRNA and protein levels. The following tables provide a template for presenting quantitative data obtained from qPCR and Western blot analyses.
Table 1: Quantitative Real-Time PCR (qPCR) Analysis of ASPDH mRNA Levels
| Target Gene | Treatment Group | Normalized Ct Value (Mean ± SD) | ΔCt (Target - Housekeeper) | ΔΔCt (Treatment - Control) | Fold Change (2-ΔΔCt) | Percent Knockdown (%) |
| ASPDH | Negative Control siRNA | 1.0 | 0 | |||
| ASPDH | ASPDH siRNA #1 | |||||
| ASPDH | ASPDH siRNA #2 | |||||
| ASPDH | ASPDH siRNA #3 | |||||
| Housekeeping Gene (e.g., GAPDH) | Negative Control siRNA | N/A | N/A | N/A | N/A | |
| Housekeeping Gene (e.g., GAPDH) | ASPDH siRNA #1 | N/A | N/A | N/A | N/A | |
| Housekeeping Gene (e.g., GAPDH) | ASPDH siRNA #2 | N/A | N/A | N/A | N/A | |
| Housekeeping Gene (e.g., GAPDH) | ASPDH siRNA #3 | N/A | N/A | N/A | N/A |
Table 2: Densitometric Analysis of ASPDH Protein Levels from Western Blot
| Target Protein | Treatment Group | Normalized Band Intensity (Mean ± SD) | Fold Change (vs. Control) | Percent Knockdown (%) |
| ASPDH | Negative Control siRNA | 1.0 | 0 | |
| ASPDH | ASPDH siRNA #1 | |||
| ASPDH | ASPDH siRNA #2 | |||
| ASPDH | ASPDH siRNA #3 | |||
| Loading Control (e.g., β-actin) | Negative Control siRNA | N/A | N/A | |
| Loading Control (e.g., β-actin) | ASPDH siRNA #1 | N/A | N/A | |
| Loading Control (e.g., β-actin) | ASPDH siRNA #2 | N/A | N/A | |
| Loading Control (e.g., β-actin) | ASPDH siRNA #3 | N/A | N/A |
Experimental Protocols
I. Cell Culture and Maintenance of HEK293 Cells
-
Cell Line: HEK293 (Human Embryonic Kidney 293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
II. ASPDH siRNA Transfection
This protocol is a general guideline and should be optimized for specific laboratory conditions and reagents.
Materials:
-
HEK293 cells
-
ASPDH-specific siRNA and negative control siRNA (pre-designed and validated siRNAs are commercially available).[4]
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation (per well):
-
Solution A: Dilute 10-50 nM of siRNA (e.g., 1.5 µl of a 20 µM stock for a final concentration of 20 nM in 1.5 ml final volume) in 125 µl of Opti-MEM™. Mix gently.
-
Solution B: Dilute an optimized amount of transfection reagent (e.g., 5 µl of Lipofectamine™ RNAiMAX) in 125 µl of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HEK293 cells.
-
Add 1.25 ml of fresh, pre-warmed complete culture medium to each well.
-
Add the 250 µl of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours before analysis. The optimal incubation time will depend on the stability of the ASPDH protein and the specific research question.
III. Quantitative Real-Time PCR (qPCR) for ASPDH mRNA Knockdown Analysis
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix using a suitable qPCR master mix, forward and reverse primers for ASPDH and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ASPDH mRNA expression.
-
IV. Western Blot for ASPDH Protein Knockdown Analysis
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ASPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software, normalizing the ASPDH signal to a loading control (e.g., β-actin).[5][6]
Visualizations
Experimental Workflow
Caption: Workflow for ASPDH siRNA transfection and analysis in HEK293 cells.
ASPDH in Cellular Signaling
Caption: Predicted roles of ASPDH in NAD biosynthesis and NAADP-mediated calcium signaling.
Disclaimer: The signaling pathway depicted is based on current predictions and findings. The precise mechanisms and interactions of ASPDH in human cells, particularly in HEK293 cells, are still under investigation. Further research is required to fully elucidate the upstream and downstream components of these pathways.
References
Application Notes and Protocols for Lipid-Based Transfection of ASPDH siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lipid-based transfection of small interfering RNA (siRNA) targeting the Aspartate Dehydrogenase Domain Containing (ASPDH) gene. This document includes detailed experimental protocols, illustrative quantitative data, and diagrams of the relevant biological pathways and experimental workflows.
Introduction to ASPDH
Aspartate Dehydrogenase Domain Containing (ASPDH) is an enzyme predicted to be involved in the NAD biosynthetic process and aspartate metabolism.[1][2] Specifically, it is thought to catalyze the oxidative deamination of L-aspartate to oxaloacetate, a key reaction in cellular metabolism.[3] Given its role in fundamental biosynthetic pathways, targeting ASPDH with siRNA can provide valuable insights into its function in various physiological and pathological processes.
Principle of Lipid-Based siRNA Transfection
Lipid-based transfection reagents are cationic lipid formulations that form complexes with negatively charged nucleic acids like siRNA. These lipid-siRNA complexes, often called lipoplexes, fuse with the cell membrane, facilitating the entry of the siRNA into the cytoplasm. Once inside, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary ASPDH mRNA, leading to a reduction in ASPDH protein expression.[4]
Experimental Protocols
Materials Required
-
ASPDH-specific siRNA and non-targeting control siRNA (e.g., Silencer™ Select, Ambion)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX, Invitrogen)[5][6]
-
Opti-MEM™ I Reduced Serum Medium (Gibco)[5]
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (with serum, without antibiotics)
-
Nuclease-free water and tubes
-
Reagents for quantifying gene knockdown (e.g., qRT-PCR or Western blot reagents)
-
Cell viability assay (e.g., MTT or Trypan Blue)
Protocol 1: Forward Transfection of ASPDH siRNA
This protocol is suitable for most adherent cell lines.[7]
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.[6]
Day 2: Transfection
-
Prepare siRNA-Lipid Complexes:
-
For each well of a 24-well plate, dilute the desired amount of ASPDH siRNA (e.g., 10-50 nM final concentration) in 50 µL of Opti-MEM™ medium in a nuclease-free tube.[5] Mix gently.
-
In a separate tube, dilute the appropriate volume of the lipid transfection reagent (e.g., 1-3 µL of Lipofectamine™ RNAiMAX) in 50 µL of Opti-MEM™ medium.[5] Mix gently.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 5-10 minutes at room temperature to allow for complex formation.[5]
-
-
Add Complexes to Cells:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and fresh complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubate:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the stability of the ASPDH protein.
-
Protocol 2: Reverse Transfection of ASPDH siRNA
Reverse transfection is a faster method suitable for high-throughput screening.[8][9]
Day 1: Transfection and Cell Seeding
-
Prepare siRNA-Lipid Complexes in the Plate:
-
For each well of a 96-well plate, add the desired amount of ASPDH siRNA to the well.
-
In a separate tube, dilute the lipid transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
Add the diluted lipid reagent to each well containing siRNA and mix gently.
-
Incubate for 10-20 minutes at room temperature.[7]
-
-
Add Cells:
-
Trypsinize and count cells.
-
Dilute the cells in complete culture medium to the desired concentration.
-
Add the cell suspension to each well containing the siRNA-lipid complexes.
-
-
Incubate:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Optimization of Transfection Conditions
To achieve optimal knockdown of ASPDH with minimal cytotoxicity, it is crucial to optimize several parameters.[10] The following table provides an example of an optimization experiment.
Table 1: Illustrative Data for Optimization of ASPDH siRNA Transfection in HEK293 Cells
| siRNA Concentration (nM) | Lipid Reagent Volume (µL) | Cell Viability (%) | ASPDH mRNA Knockdown (%) |
| 10 | 1.0 | 95 | 65 |
| 10 | 2.0 | 92 | 75 |
| 25 | 1.0 | 93 | 80 |
| 25 | 2.0 | 90 | 92 |
| 50 | 1.0 | 88 | 85 |
| 50 | 2.0 | 80 | 95 |
Note: This data is for illustrative purposes only and actual results may vary.
Assessment of Gene Knockdown
The efficiency of ASPDH knockdown can be assessed at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the reduction in ASPDH mRNA levels.[11][12]
-
RNA Extraction: 24-48 hours post-transfection, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using primers specific for ASPDH and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Western Blotting
Western blotting is used to confirm the reduction in ASPDH protein levels.[4]
-
Protein Extraction: 48-72 hours post-transfection, lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for ASPDH and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the relative reduction in ASPDH protein levels.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Lipid-Based ASPDH siRNA Transfection
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Suboptimal siRNA concentration or lipid reagent volume. | Perform an optimization matrix of siRNA and lipid concentrations.[1] |
| Poor cell health. | Ensure cells are healthy, actively dividing, and at a low passage number.[14] | |
| Presence of serum or antibiotics during complex formation. | Prepare siRNA-lipid complexes in serum-free and antibiotic-free medium.[15] | |
| High Cell Toxicity | Excessive amount of lipid reagent or siRNA. | Reduce the concentration of the lipid reagent and/or siRNA. |
| Cells are too sparse at the time of transfection. | Ensure optimal cell confluency (60-80%).[1] | |
| Contamination. | Check for mycoplasma or other contaminants.[16] | |
| Inconsistent Results | Variation in cell density or passage number. | Maintain consistent cell culture practices.[14] |
| Incomplete mixing of reagents. | Mix all solutions gently but thoroughly. |
Visualizations
Signaling Pathway of ASPDH in Metabolism
The following diagram illustrates the role of ASPDH in the context of aspartate and NAD biosynthesis pathways.[17][18][19]
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. L-aspartate dehydrogenase: features and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. qiagen.com [qiagen.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 15. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. researchgate.net [researchgate.net]
- 18. Early Steps in the Biosynthesis of NAD in Arabidopsis Start with Aspartate and Occur in the Plastid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroporation-Mediated ASPDH siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the delivery of small interfering RNA (siRNA) targeting Aspartate Dehydrogenase Domain Containing (ASPDH) protein into mammalian cells using electroporation. This method is intended for research purposes to study the function of ASPDH and its role in cellular pathways.
Introduction
ASPDH is a protein predicted to have aspartate dehydrogenase and NADP binding activity and is implicated in the NAD biosynthetic process.[1][2] Recent studies have also identified ASPDH as a novel NAADP-binding protein, suggesting a potential role in calcium signaling pathways.[3][4] Gene silencing using siRNA is a powerful tool to investigate the function of proteins like ASPDH.[5][6] Electroporation is a physical transfection method that uses an electrical pulse to create temporary pores in the cell membrane, allowing for the entry of molecules like siRNA.[7][8] It is a valuable technique for transfecting a wide variety of cell types, including those that are difficult to transfect with lipid-based reagents.[7][9]
Key Experimental Protocols
Cell Preparation
-
On the day of electroporation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with sterile, serum-free medium (e.g., RPMI-1640 or DMEM).
-
Resuspend the cell pellet in a suitable electroporation buffer at a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL. The optimal cell density should be determined experimentally.[8]
Electroporation Procedure
-
Prepare the siRNA solution. Dilute the ASPDH-targeting siRNA and a non-targeting control siRNA in nuclease-free water or an appropriate buffer to the desired concentration. A typical starting concentration is 100-500 nM.
-
In a sterile electroporation cuvette (e.g., 0.4 cm gap), mix the cell suspension with the siRNA solution. The final volume will depend on the cuvette size.
-
Place the cuvette into the electroporation device.
-
Apply the electrical pulse using pre-determined optimal settings. If optimizing, a range of voltages and pulse durations should be tested. For example, for many cell lines, a square wave pulse of 250-350 V for 5-15 ms can be a good starting point.[8]
-
After electroporation, allow the cells to recover for 10-20 minutes at room temperature or 37°C.[12]
-
Gently transfer the cells from the cuvette to a pre-warmed culture plate containing fresh, complete growth medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time will depend on the stability of the ASPDH protein and the desired level of knockdown.
Post-Electroporation Analysis
a. Assessment of Cell Viability
Cell viability should be assessed 24 hours post-electroporation using a standard method such as:
-
Trypan Blue Exclusion Assay: A simple and rapid method to count viable cells.
-
MTT or MTS Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][13][14]
b. Quantification of ASPDH Knockdown
The efficiency of ASPDH gene silencing can be determined at both the mRNA and protein levels.
Data Presentation
The following tables provide examples of expected quantitative data from an ASPDH siRNA electroporation experiment. The actual results will vary depending on the cell line and electroporation conditions.
Table 1: Optimization of Electroporation Parameters for Cell Viability
| Voltage (V) | Pulse Duration (ms) | Cell Viability (%) |
| 250 | 5 | 95 ± 3 |
| 250 | 10 | 92 ± 4 |
| 300 | 5 | 88 ± 5 |
| 300 | 10 | 81 ± 6 |
| 350 | 5 | 75 ± 7 |
| 350 | 10 | 65 ± 8 |
Table 2: ASPDH Knockdown Efficiency at Optimized Electroporation Conditions (300V, 5ms)
| siRNA Treatment | ASPDH mRNA Level (Relative to Control) | ASPDH Protein Level (Relative to Control) |
| Non-targeting Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| ASPDH siRNA (100 nM) | 0.28 ± 0.05 | 0.35 ± 0.07 |
| ASPDH siRNA (250 nM) | 0.15 ± 0.04 | 0.18 ± 0.05 |
| ASPDH siRNA (500 nM) | 0.08 ± 0.03 | 0.11 ± 0.04 |
Visualizations
Caption: Experimental workflow for ASPDH siRNA delivery via electroporation.
Caption: Putative signaling pathway involving ASPDH and NAADP-mediated calcium release.
References
- 1. genecards.org [genecards.org]
- 2. sinobiological.com [sinobiological.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. qiagen.com [qiagen.com]
- 6. Gene Silencing by RNA Interference | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. maxcyte.com [maxcyte.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Determining Optimal Concentration for ASPDH siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate Dehydrogenase Domain Containing (ASPDH) is an enzyme involved in amino acid metabolism and has been identified as a novel NAADP-binding protein, suggesting a role in calcium signaling pathways.[1] Its involvement in NAD biosynthesis has also been proposed.[2][3] Given these potential roles in critical cellular processes, ASPDH presents a compelling target for functional studies and therapeutic development. RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful method for transiently silencing gene expression, allowing for the investigation of gene function.[4][5]
Key Experimental Workflow
The following diagram illustrates the overall workflow for the optimization of ASPDH siRNA concentration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. L-aspartate dehydrogenase: features and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. qiagen.com [qiagen.com]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for ASPDH Silencing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing downstream assays for experiments involving the silencing of Aspartate Dehydrogenase (ASPDH). The protocols and methodologies detailed herein are intended to facilitate the investigation of the functional consequences of ASPDH knockdown in various cellular contexts, particularly in the realm of cancer biology and drug discovery.
Introduction to ASPDH
Aspartate Dehydrogenase (ASPDH) is an enzyme that catalyzes the NAD+-dependent oxidative deamination of L-aspartate to iminoaspartate. This enzymatic activity places ASPDH at a critical juncture of amino acid and nucleotide metabolism. Emerging evidence suggests that ASPDH may play a significant role in various pathological conditions, including cancer, through its involvement in metabolic regulation and calcium signaling.[1][2][3][4] ASPDH has been identified as a novel binding protein for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent second messenger that mobilizes intracellular calcium from acidic stores like lysosomes.[1][5] This interaction implicates ASPDH in the regulation of intracellular calcium homeostasis, a fundamental process often dysregulated in cancer.
Silencing of ASPDH expression, through techniques such as RNA interference (RNAi) or CRISPR-Cas9, provides a powerful tool to elucidate its cellular functions and to validate it as a potential therapeutic target.[2] The downstream assays described in this document are designed to assess the phenotypic and mechanistic changes that occur in cells following the reduction of ASPDH expression.
Experimental Workflows
The following diagram outlines a general experimental workflow for conducting ASPDH silencing experiments and subsequent downstream analyses.
References
Troubleshooting & Optimization
how to reduce cytotoxicity in ASPDH siRNA experiments
This guide provides troubleshooting advice and detailed protocols to help researchers minimize cytotoxicity in ASPDH siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What is ASPDH and could its knockdown be inherently cytotoxic?
ASPDH stands for Aspartate Dehydrogenase Domain Containing. It is a protein-coding gene predicted to be involved in metabolic processes, specifically NAD biosynthesis.[1] Knocking down a gene involved in crucial metabolic pathways could lead to metabolic dysregulation, which might result in phenotypic changes or stress on the cell.[2] While direct evidence of inherent cytotoxicity from ASPDH knockdown is not prominently documented, it is a possibility to consider.
Q2: What are the common sources of cytotoxicity in an siRNA experiment?
Cytotoxicity in siRNA experiments can arise from several sources unrelated to the specific gene knockdown:
-
Innate Immune Response: Synthetic siRNA can be recognized by the cell's innate immune system as foreign, triggering an inflammatory response that can lead to cell death.[3][4] This is often mediated by Toll-like receptors (TLRs).[5][6]
-
Off-Target Effects: The siRNA may partially bind to and suppress the mRNA of unintended genes, a phenomenon known as off-target effects.[7][8] This can disrupt normal cellular processes and induce a toxic phenotype.[9][10]
-
Delivery Reagent Toxicity: The reagents used to deliver the siRNA into the cells, such as liposomes or polymers, can be inherently toxic, especially at high concentrations.[11][]
Q3: What is the difference between an on-target and an off-target effect?
An on-target effect is the intended gene silencing of the target mRNA (in this case, ASPDH) due to the specific binding of the siRNA. An off-target effect occurs when the siRNA unintendedly modulates the expression of other genes, often due to partial sequence complementarity, which can lead to misinterpretation of results and cytotoxicity.[8][15]
Q4: How can I distinguish between cytotoxicity from the siRNA sequence and cytotoxicity from the delivery reagent?
It is essential to include proper controls in your experiment.[16] A "mock-transfected" control, where cells are treated with the transfection reagent alone (without any siRNA), will help you measure the level of cytotoxicity caused by the delivery vehicle itself.[16] Comparing this to cells treated with a non-targeting (scrambled) control siRNA will help isolate the toxicity originating from the introduction of a generic siRNA molecule.
Troubleshooting Guide: High Cytotoxicity
If you are observing significant cell death or poor cell health after transfection, follow this troubleshooting guide.
Issue 1: High Cell Death in All Transfected Wells (Including Controls)
If even your mock-transfected and negative control wells show high cytotoxicity, the problem likely lies with the delivery method or cell culture conditions.
| Potential Cause | Recommended Solution | Citations |
| Transfection Reagent Toxicity | 1. Reduce Reagent Amount: Decrease the volume of the transfection reagent. Create a titration matrix with varying amounts of siRNA and reagent to find the optimal ratio. 2. Switch Reagents: Different cell lines respond better to different reagents. Consider trying a reagent specifically designed for your cell type or one known for low toxicity. | [14][17] |
| Suboptimal Cell Health | 1. Use Healthy, Low-Passage Cells: Ensure cells are healthy and in the exponential growth phase. Use cells with a low passage number, as transfection efficiency can decrease over time. 2. Optimize Cell Density: Plate cells to be around 70-80% confluent at the time of transfection. Overly confluent or sparse cultures can be more sensitive. | [16][17] |
| Incompatible Media | 1. Avoid Antibiotics: Do not use antibiotics in the media during transfection, as they can be toxic to permeabilized cells. 2. Check Serum Requirements: Some transfection reagents require serum-free conditions for optimal performance. Test your transfection with and without serum. | [13][17] |
| Long Exposure Time | Change the media 8 to 24 hours post-transfection to remove the transfection complexes and reduce prolonged exposure-related toxicity. | [13] |
Issue 2: Cytotoxicity is Specific to ASPDH siRNA-Treated Wells
If your control wells look healthy but the wells with your specific ASPDH siRNA show high cell death, the issue is likely related to the siRNA sequence itself.
| Potential Cause | Recommended Solution | Citations |
| High siRNA Concentration | Titrate the ASPDH siRNA to find the lowest concentration that provides effective knockdown without causing significant cell death. A typical starting range is 5-100 nM. | [15][16] |
| Off-Target Effects | 1. Use Multiple siRNAs: Test 2-4 different siRNAs targeting different regions of the ASPDH mRNA. If the cytotoxic phenotype is consistent across multiple siRNAs, it is more likely to be a true on-target effect. 2. Use Modified siRNAs: Employ chemically modified siRNAs (e.g., 2'-O-methyl modifications in the seed region) to reduce miRNA-like off-target effects. 3. Pool siRNAs: Using a pool of multiple siRNAs against ASPDH at a lower overall concentration can dilute sequence-specific off-target effects. | [7][16][18] |
| Innate Immune Stimulation | Certain siRNA sequences can be more immunogenic than others. Test different ASPDH siRNA sequences, as some may be less prone to activating TLR pathways. | [4][5] |
| On-Target Toxicity | The knockdown of ASPDH itself may be causing cell death. To investigate this, perform a rescue experiment by re-introducing an siRNA-resistant version of the ASPDH gene. If this rescues the cells from death, the cytotoxicity is on-target. |
Troubleshooting Workflow
This diagram outlines a logical flow for troubleshooting cytotoxicity issues in your experiment.
Caption: A troubleshooting workflow for diagnosing and resolving high cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader (570 nm filter).
Procedure:
-
Perform your siRNA transfection in a 96-well plate as per your optimized protocol. Include all necessary controls.
-
At the desired time point post-transfection (e.g., 48 or 72 hours), remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[19]
-
Calculate cell viability as a percentage relative to the untreated or mock-transfected control.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[22][23]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).[24]
-
96-well plate reader (490 nm filter).[25]
General Procedure:
-
Perform siRNA transfection in a 96-well plate.
-
Set up the following controls as per the kit's manual:
-
Culture Medium Background: Medium only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a solution provided in the kit.
-
-
At your desired time point, carefully collect a sample of the culture supernatant from each well without disturbing the cells.[26]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.[25]
-
Incubate at room temperature for up to 30 minutes, protected from light.[25]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[25]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally follows this principle: % Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
Protocol 3: qPCR to Assess Off-Target Effects
After identifying potential off-target genes (using bioinformatics tools), you can use quantitative PCR (qPCR) to measure their mRNA levels. A change in the expression of these genes in ASPDH siRNA-treated cells (but not in control siRNA-treated cells) suggests an off-target effect.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for your potential off-target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: At 48-72 hours post-transfection, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with primers for your off-target gene and a housekeeping gene for normalization. Include the following samples:
-
Untreated cells
-
Mock-transfected cells
-
Negative control siRNA-treated cells
-
ASPDH siRNA-treated cells
-
-
Analysis: Analyze the qPCR data using the ΔΔCt method. A significant change in the mRNA level of the potential off-target gene in the ASPDH siRNA sample compared to the negative control siRNA sample indicates an off-target effect.[27]
Visualization of Key Processes
General siRNA Experimental Workflow
This diagram shows the key steps for a typical siRNA transfection experiment.
Caption: A standard workflow for siRNA transfection and subsequent analysis.
Innate Immune Signaling Pathway Activated by siRNA
Synthetic siRNAs can be recognized by endosomal Toll-like receptors (TLRs), leading to an inflammatory response.
Caption: Simplified pathway of siRNA-mediated innate immune activation via TLRs.
References
- 1. genecards.org [genecards.org]
- 2. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 3. Overcoming the innate immune response to small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] siRNA and Innate Immunity | Semantic Scholar [semanticscholar.org]
- 6. bosterbio.com [bosterbio.com]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanotoxicity: a key obstacle to clinical translation of siRNA-based nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Guidelines for transfection of siRNA [qiagen.com]
- 16. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 17. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. cellbiologics.com [cellbiologics.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Technical Support Center: Minimizing Off-Target Effects of ASPDH siRNA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize off-target effects during ASPDH siRNA experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are siRNA off-target effects and how do they occur?
A1: Off-target effects are unintended gene silencing events caused by an siRNA molecule affecting genes other than the intended target (ASPDH). These effects primarily occur through two mechanisms:
-
MicroRNA (miRNA)-like Binding: The "seed region" (nucleotides 2-8 of the siRNA guide strand) can bind with partial complementarity to the 3' untranslated regions (3' UTRs) of unintended messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2][3] This is the most common cause of off-target effects.[4]
-
Passenger Strand Loading: The siRNA duplex consists of a guide (antisense) strand and a passenger (sense) strand. While the guide strand is intended to be loaded into the RNA-Induced Silencing Complex (RISC), the passenger strand can also be loaded, albeit less efficiently.[5][6] This loaded passenger strand can then direct RISC to silence unintended transcripts that are complementary to it.
Q2: Why is it critical to minimize off-target effects in ASPDH siRNA experiments?
A2: Minimizing off-target effects is crucial for data integrity and the correct interpretation of experimental results. Unintended silencing of other genes can lead to misleading or false-positive phenotypes, confounding the understanding of ASPDH's true biological function.[2][7] For therapeutic development, off-target effects can cause unforeseen toxicity and side effects.[8]
Q3: What are the primary strategies to reduce ASPDH siRNA off-target effects?
A3: A multi-pronged approach is recommended, combining computational design with experimental optimization. Key strategies include:
-
Optimized Sequence Design: Utilize advanced algorithms and BLAST searches to design siRNA sequences with minimal homology to other genes.[1][9] Specifically, avoid sequences containing known miRNA seed regions to reduce miRNA-like off-target activity.[4][6]
-
Chemical Modifications: Introduce chemical modifications to the siRNA duplex. A 2'-O-methyl modification at position 2 of the guide strand is particularly effective at reducing seed-region-mediated off-target effects without compromising on-target potency.[10][11][12]
-
siRNA Pooling: Use a pool of multiple distinct siRNAs that all target different regions of the ASPDH mRNA.[7][13] This strategy lowers the concentration of any single siRNA, thereby diluting its unique off-target signature.[14]
-
Dose Optimization: Use the lowest possible concentration of siRNA that still achieves effective ASPDH knockdown.[12][15] Off-target effects are highly concentration-dependent, and reducing the siRNA dose can significantly decrease them.[16]
Q4: How can I validate that my observed phenotype is due to ASPDH knockdown and not off-target effects?
A4: Rigorous validation is essential. The following controls and experiments are recommended:
-
Use Multiple siRNAs: Demonstrate that at least two or three different siRNAs targeting different sequences of the ASPDH gene produce the same phenotype.[4][17]
-
Rescue Experiment: After confirming knockdown, introduce an expression vector for ASPDH that has been engineered to be resistant to your siRNA (e.g., by silent mutations in the siRNA target site). A true on-target phenotype should be reversed or "rescued" by the expression of the siRNA-resistant ASPDH.[6]
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to confirm specific knockdown of ASPDH mRNA.[19] For a global view, microarray or RNA-sequencing analysis can identify all genes affected by the siRNA treatment, revealing the extent of off-target silencing.[1]
Section 2: Troubleshooting Guides
Problem: Low ASPDH Knockdown Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Conditions | Optimize the concentration of the transfection reagent (e.g., Lipofectamine RNAiMAX) and siRNA.[20] Ensure cells are healthy, subconfluent (60-80%), and at a low passage number.[21][22] |
| Incorrect siRNA Resuspension | Ensure the lyophilized siRNA pellet is fully resuspended according to the manufacturer's protocol to achieve the correct stock concentration.[23] Use the provided RNase-free water or buffer.[24] |
| siRNA Degradation | Avoid RNase contamination by using filter tips, RNase-free tubes, and reagents.[22] Aliquot siRNA stocks to minimize freeze-thaw cycles.[24] |
| Ineffective siRNA Sequence | Test 2-4 different siRNA sequences targeting ASPDH to find the most potent one.[17][22] |
| Incorrect Measurement Timepoint | Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximal knockdown for your specific cell line.[20] |
Problem: High Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Recommended Solution |
| High siRNA Concentration | Perform a dose-response experiment to find the lowest effective concentration that achieves significant knockdown without inducing toxicity.[4][25] |
| Transfection Reagent Toxicity | Reduce the amount of transfection reagent. Compare cell viability between untransfected cells and cells transfected with a non-targeting control siRNA.[18] |
| Immune Response Activation | Some siRNA sequences can trigger an innate immune response.[4] Using chemically modified siRNAs (e.g., 2'-O-methyl) can reduce these effects.[11] |
| Significant Off-Target Effects | The observed phenotype may be due to the silencing of an unintended gene.[2] Validate the phenotype using multiple ASPDH siRNAs and perform a rescue experiment as described in the FAQs.[6][17] |
| Antibiotic-Induced Toxicity | Avoid using antibiotics in the cell culture medium during and immediately after transfection, as they can become toxic to permeabilized cells.[22] |
Section 3: Experimental Protocols
Protocol 1: Optimizing ASPDH siRNA Concentration (Dose-Response Experiment)
This protocol determines the minimal siRNA concentration that provides maximal target knockdown with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.[21]
-
Prepare siRNA Dilutions: Prepare a range of ASPDH siRNA concentrations (e.g., 0.5 nM, 1 nM, 5 nM, 10 nM, 25 nM).[15][25] Include a non-targeting control siRNA at the highest concentration (25 nM). Also include an untransfected "mock" control.
-
Transfection:
-
For each well, dilute the required amount of siRNA into an appropriate volume of serum-free medium (e.g., 50 µL).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[21]
-
Add the siRNA-lipid complex mixture to the cells.
-
-
Incubation: Incubate cells for the desired period (typically 48 hours).
-
Analysis:
-
Knockdown Assessment: Harvest a portion of the cells and extract RNA. Quantify ASPDH mRNA levels using qRT-PCR.
-
Viability Assessment: Use a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to assess cytotoxicity.
-
-
Data Interpretation: Plot the percentage of ASPDH knockdown and cell viability against the siRNA concentration. Select the lowest concentration that gives the desired level of knockdown (e.g., >70%) while maintaining high cell viability (e.g., >90%).
Protocol 2: Validation of On-Target and Off-Target Effects via qRT-PCR
This protocol validates the specific knockdown of ASPDH and assesses potential off-target silencing of predicted candidate genes.
Methodology:
-
Off-Target Prediction (In Silico): Use a tool like BLAST to search for potential off-target genes that have sequence homology to your ASPDH siRNA, particularly in the seed region. Select the top 2-3 potential off-target candidates for analysis.
-
Experimental Setup:
-
Transfect cells with the optimized concentration of your ASPDH siRNA.
-
Transfect a parallel set of cells with a non-targeting control siRNA.
-
Include an untransfected control group.
-
-
RNA Extraction: At the time point of maximal knockdown (determined from the dose-response experiment), harvest all cell groups and isolate total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qRT-PCR:
-
Set up qRT-PCR reactions using SYBR Green or TaqMan assays for the following genes:
-
Target Gene: ASPDH
-
Potential Off-Target Genes: Candidate 1, Candidate 2
-
Housekeeping Gene: A stable reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
Run all samples in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of each gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA group.
-
Validation Criteria: A successful on-target effect is a significant reduction in ASPDH mRNA in the ASPDH siRNA-treated group only. An off-target effect is a significant reduction in a candidate gene's mRNA in the ASPDH siRNA-treated group.
-
Section 4: Data Presentation & Visualization
Tables for Data Summary
Table 1: Summary of Strategies to Minimize Off-Target Effects
| Strategy | Mechanism of Action | Key Considerations & Best Practices |
| Sequence Design | Avoids complementarity to unintended transcripts, especially in the seed region.[1] | Use bioinformatics tools (BLAST, dedicated designers) to check for homology. Avoid sequences with 3' UTR seed matches to known genes.[2][26] |
| Chemical Modification | Reduces binding affinity of the siRNA seed region to partially complementary off-targets.[10][13] | 2'-O-methyl modification at position 2 of the guide strand is highly effective.[10][11] |
| siRNA Pooling | Dilutes the concentration of any single siRNA, minimizing the impact of its specific off-target profile.[14] | Use pools of 3-4 siRNAs or high-complexity pools (>15) for maximum effect.[7][13] |
| Dose Reduction | Off-target silencing is concentration-dependent; lower doses reduce unintended effects.[12][15] | Perform a dose-response curve to identify the minimum effective concentration for your experiment.[4] |
| Targeted Delivery | Increases siRNA concentration in target cells while minimizing exposure to non-target cells.[27] | Utilizes nanoparticles, antibody conjugates, or specific ligands to direct siRNA to the desired tissue or cell type.[27] |
Table 2: Example Dose-Response Data for an ASPDH siRNA
| siRNA Concentration | % ASPDH mRNA Knockdown | % Cell Viability | Interpretation |
| 1 nM | 45% | 99% | Incomplete knockdown. |
| 5 nM | 78% | 98% | Optimal. Effective knockdown with minimal toxicity. |
| 10 nM | 85% | 96% | Marginal gain in knockdown, slight decrease in viability. |
| 25 nM | 88% | 85% | Minimal gain in knockdown, significant toxicity observed. |
Diagrams and Workflows
Caption: Workflow for designing and validating ASPDH siRNA experiments.
Caption: Mechanisms of on-target and off-target siRNA effects.
Caption: Logical workflow for validating a phenotype.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 8. news-medical.net [news-medical.net]
- 9. siRNA-Finder (si-Fi) Software for RNAi-Target Design and Off-Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sitoolsbiotech.com [sitoolsbiotech.com]
- 14. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 16. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 17. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scbt.com [scbt.com]
- 22. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. researchgate.net [researchgate.net]
- 26. iaeng.org [iaeng.org]
- 27. Targeted delivery of siRNA [biosyn.com]
Technical Support Center: ASPDH Knockdown Experiments
Welcome to the technical support center for troubleshooting inconsistent ASPDH knockdown results. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues encountered during ASPDH gene silencing experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your ASPDH knockdown experiments in a question-and-answer format.
Issue 1: Low or no knockdown of ASPDH mRNA levels.
Q: My qPCR results show minimal or no reduction in ASPDH mRNA after siRNA or shRNA treatment. What are the potential causes and solutions?
A: Several factors can contribute to inefficient mRNA knockdown. Here’s a systematic approach to troubleshooting this issue:
-
Suboptimal Transfection/Transduction Efficiency: This is a primary cause of poor knockdown.[1]
-
Solution: Optimize your delivery protocol. This includes testing different transfection reagents, siRNA/shRNA concentrations, and cell densities at the time of transfection. For lentiviral shRNA, optimizing the multiplicity of infection (MOI) is crucial.[1] A positive control, such as an siRNA targeting a housekeeping gene, should be included to verify transfection efficiency.[2]
-
-
Ineffective siRNA/shRNA Sequence: Not all siRNA or shRNA sequences are equally effective.[3]
-
Solution: It is recommended to test at least 2-3 different siRNA/shRNA sequences targeting different regions of the ASPDH mRNA.[3] This increases the probability of finding a potent silencing sequence.
-
-
Incorrect Timing of Analysis: The peak of mRNA knockdown can vary depending on the cell type and the stability of the ASPDH transcript.
-
Solution: Perform a time-course experiment, harvesting cells at different time points post-transfection (e.g., 24, 48, and 72 hours) to determine the optimal window for maximal ASPDH mRNA reduction.[4]
-
-
Issues with qPCR Assay: Problems with your qPCR primers or the assay itself can lead to inaccurate quantification.
Issue 2: Discrepancy between ASPDH mRNA and protein levels.
Q: I observe a significant decrease in ASPDH mRNA, but my Western blot shows little to no change in ASPDH protein levels. Why is this happening?
A: This is a common issue in RNAi experiments and can be attributed to several factors:
-
Long Protein Half-Life: The ASPDH protein may be very stable, with a long half-life.
-
Solution: Even with efficient mRNA knockdown, it can take a longer time for the existing pool of ASPDH protein to degrade. Extend your time-course experiment to later time points (e.g., 72, 96, or even 120 hours) for Western blot analysis.[6]
-
-
Timing of Analysis: The peak of mRNA knockdown and protein reduction do not always coincide.[6]
-
Solution: As mentioned above, a detailed time-course experiment analyzing both mRNA and protein levels at multiple time points is crucial to capture the dynamics of knockdown.
-
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough.
-
Solution: Verify the specificity of your ASPDH antibody. Consider using a positive control (e.g., cell lysate overexpressing ASPDH) and a negative control (e.g., lysate from a known ASPDH-negative cell line, if available). Several commercial antibodies for ASPDH are available that have been validated for Western Blot.[7][8][9]
-
-
Compensatory Mechanisms: Cells might activate compensatory mechanisms to maintain protein levels despite reduced mRNA.[10]
-
Solution: While difficult to address directly, this is a biological phenomenon to consider when interpreting results.
-
Issue 3: Inconsistent knockdown results between experiments.
Q: My ASPDH knockdown efficiency varies significantly from one experiment to the next. How can I improve reproducibility?
A: Lack of reproducibility is often due to subtle variations in experimental conditions.
-
Standardize Protocols: Consistency is key.
-
Solution: Ensure that all experimental parameters, including cell passage number, cell density at transfection, concentrations of siRNA/shRNA and transfection reagents, and incubation times, are kept constant across all experiments.[4]
-
-
Reagent Quality: The quality of your siRNA/shRNA and transfection reagents can impact efficiency.
-
Solution: Aliquot your siRNA/shRNA stocks to avoid multiple freeze-thaw cycles. Ensure your transfection reagent has not expired and has been stored correctly.
-
-
Cell Health: The physiological state of your cells can affect transfection efficiency.
-
Solution: Maintain a consistent cell culture routine. Avoid using cells that are over-confluent or have been in culture for too many passages.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the known function of ASPDH? A1: ASPDH (Aspartate Dehydrogenase Domain Containing) is predicted to have aspartate dehydrogenase activity and NADP binding activity. It is believed to be involved in the NAD biosynthetic process.[4] Specifically, it catalyzes the NAD or NADP-dependent dehydrogenation of L-aspartate to iminoaspartate.[7]
Q2: How should I design my siRNA or shRNA for ASPDH knockdown? A2: When designing your silencing reagents, consider targeting a region that is common to all known splice variants of ASPDH.[3] It is also advisable to use design tools that predict potent and specific sequences to minimize off-target effects. Testing multiple sequences is highly recommended.[3]
Q3: What are appropriate controls for an ASPDH knockdown experiment? A3: Essential controls include:
-
Negative Control: A non-targeting siRNA/shRNA with a scrambled sequence that has no known homology to the target genome.[2]
-
Positive Control: An siRNA/shRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB) to confirm transfection/transduction efficiency.[1]
-
Untreated Control: Cells that have not been subjected to any treatment.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA/shRNA).
Q4: What could be the reason for observing a phenotype that is inconsistent with the expected function of ASPDH? A4: This could be due to off-target effects, where the siRNA/shRNA is silencing other genes in addition to ASPDH. It is also possible that different shRNAs targeting the same gene can produce different phenotypes due to varying knockdown efficiencies or off-target signatures. To mitigate this, it is crucial to validate your phenotype with at least two different siRNAs/shRNAs targeting different sequences of ASPDH.
Data Presentation
Table 1: General Recommendations for siRNA Transfection Optimization
| Parameter | Recommendation | Rationale |
| siRNA Concentration | Titrate from 5 nM to 50 nM. | To find the lowest effective concentration that maximizes knockdown while minimizing toxicity and off-target effects. |
| Cell Density | Optimize for your specific cell line (typically 30-70% confluency at transfection). | Cell health and density significantly impact transfection efficiency. |
| Transfection Reagent Volume | Follow the manufacturer's protocol and optimize the ratio of reagent to siRNA. | The optimal ratio varies between cell lines and reagents. |
| Incubation Time | Test different durations of cell exposure to the transfection complex (e.g., 4-24 hours). | To balance transfection efficiency with cell viability.[11] |
Table 2: Commercially Available Antibodies for ASPDH Western Blot
| Product ID | Host Species | Applications | Supplier |
| PA5-70197 | Rabbit | Western Blot | Thermo Fisher Scientific[7] |
| HPA042654 | Rabbit | Western Blot, IHC | Atlas Antibodies[8] |
| PA5-60058 | Rabbit | Western Blot, IHC | Thermo Fisher Scientific[9] |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of ASPDH
This protocol provides a general guideline for transiently knocking down ASPDH using a lipid-based transfection reagent.
Materials:
-
ASPDH-targeting siRNA and negative control siRNA (20 µM stocks)
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Appropriate cell culture plates and media
-
Target cells in culture
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed your cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the required amount of siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Harvesting and Analysis: Harvest the cells at your determined optimal time point for RNA or protein extraction and subsequent analysis by qPCR or Western blot.
Protocol 2: Validation of ASPDH Knockdown by qPCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated qPCR primers for ASPDH and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from transfected and control cells.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Set up the qPCR reaction with primers for ASPDH and the reference gene. Include a no-template control for each primer set.
-
Data Analysis: Calculate the relative expression of ASPDH using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.
Protocol 3: Validation of ASPDH Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ASPDH and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ASPDH signal to the loading control.
Mandatory Visualizations
Caption: ASPDH Knockdown Experimental Workflow.
Caption: Troubleshooting Decision Tree for ASPDH Knockdown.
Caption: Predicted Role of ASPDH in NAD+ Biosynthesis.
References
- 1. L-aspartate dehydrogenase: features and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. genecards.org [genecards.org]
- 4. Biosynthesis - Wikipedia [en.wikipedia.org]
- 5. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASPDH aspartate dehydrogenase domain containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The central enzymes of the aspartate family of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating ASPH siRNA Knockdown Duration
A Note on Nomenclature: This guide focuses on the validation of siRNA knockdown for Aspartate Beta-Hydroxylase, encoded by the ASPH gene. We are proceeding under the assumption that the user query "ASPDH" was a typographical error for "ASPH," a well-researched enzyme involved in oncology and calcium homeostasis.[1][2] The principles and protocols outlined here are broadly applicable to siRNA validation for other gene targets.
Frequently Asked Questions (FAQs)
Q1: How long can I expect ASPH siRNA knockdown to last?
A1: The duration of siRNA-mediated knockdown is transient and depends heavily on the cell type, its division rate, and the stability of the target mRNA and protein. Generally, for a single transfection in rapidly dividing cells, you can expect:
A time-course experiment is essential to determine the optimal window for your specific cell line and experimental endpoint.
Q2: What is the best way to validate the duration of ASPH knockdown?
A2: A dual-level validation approach is recommended:
Q3: How do I design a time-course experiment to determine knockdown duration?
A3: A well-designed time-course experiment is critical. Seed cells and transfect with your ASPH siRNA and a non-targeting control. Harvest subsets of cells at planned intervals (e.g., 24, 48, 72, 96 hours) post-transfection. For each time point, lyse the cells and partition the lysate for both RNA and protein extraction to ensure a direct comparison. Analyze ASPH mRNA levels by RT-qPCR and protein levels by Western Blot.
Q4: What are the essential controls for a reliable siRNA experiment?
A4: Several controls are necessary to ensure your results are specific and valid:
-
Negative Control: A non-targeting siRNA (also called a scrambled control) with a sequence that does not correspond to any known gene in your model system.[8] This control accounts for off-target effects caused by the introduction of foreign siRNA and the transfection process itself.
-
Positive Control: An siRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH).[9] This control validates your transfection protocol and cell line competency for RNAi.
-
Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent. This provides a baseline for normal gene and protein expression.
Troubleshooting Guide
Problem 1: Low or no knockdown of ASPH mRNA.
| Potential Cause | Troubleshooting Steps |
| Inefficient Transfection | Optimize transfection parameters: vary siRNA concentration (10-50 nM is a common range), transfection reagent volume, and cell density at the time of transfection.[10] Confirm transfection efficiency using a fluorescently labeled control siRNA. |
| Poor siRNA Design | Not all siRNAs are equally effective. Test 2-3 different validated siRNA sequences targeting different regions of the ASPH transcript.[7] |
| Degraded siRNA | Ensure proper storage of siRNA stocks (-20°C or -80°C).[8] Avoid repeated freeze-thaw cycles. |
| Incorrect Timing | You may be analyzing too early or too late. The peak of mRNA knockdown is typically 24-48 hours post-transfection.[4] Perform a time-course experiment to identify the optimal window. |
| qPCR Assay Issues | Verify the efficiency and specificity of your qPCR primers for ASPH. Ensure they are designed to span an exon-exon junction to avoid amplifying genomic DNA. |
Problem 2: ASPH mRNA levels are down, but protein levels are unchanged.
| Potential Cause | Troubleshooting Steps |
| Long Protein Half-Life | ASPH may be a very stable protein. The reduction in protein levels will lag significantly behind mRNA knockdown. Extend your time-course analysis to later time points (e.g., 72, 96, or even 120 hours).[4] |
| Antibody Issues | The antibody used for Western Blot may be non-specific or of low quality. Validate your antibody using positive and negative controls. Check the manufacturer's datasheet for recommended applications and dilutions.[11][12] |
| Insufficient Knockdown | While you may see a statistically significant mRNA reduction, it might not be sufficient to impact the large existing pool of stable protein. Aim for >70% mRNA knockdown.[13] You may need to re-optimize transfection or try a more potent siRNA sequence. |
Data Presentation
Table 1: Example Time-Course Data for ASPH siRNA Knockdown in a Cancer Cell Line
| Time Post-Transfection | Relative ASPH mRNA Level (% of Negative Control) | Relative ASPH Protein Level (% of Negative Control) |
| 24 hours | 25% ± 4% | 75% ± 8% |
| 48 hours | 15% ± 3% | 40% ± 6% |
| 72 hours | 30% ± 5% | 20% ± 5% |
| 96 hours | 55% ± 7% | 35% ± 7% |
| 120 hours | 80% ± 9% | 60% ± 10% |
| Data are presented as mean ± standard deviation and are hypothetical. |
Table 2: Key Experimental Parameters for ASPH Knockdown Validation
| Parameter | Recommendation |
| Target Gene | ASPH (Aspartate Beta-Hydroxylase) |
| Validation Methods | RT-qPCR, Western Blot |
| RT-qPCR Housekeeping Gene | GAPDH, ACTB (β-actin), or other stable reference gene |
| Western Blot Loading Control | GAPDH, β-actin, or α-tubulin |
| ASPH Primary Antibody | Use a validated antibody specific for ASPH (e.g., from Thermo Fisher, Novus Biologicals).[12][14] |
| siRNA Concentration | Titrate to find the lowest effective concentration (typically 5-50 nM).[15] |
Experimental Protocols & Visualizations
Protocol 1: Time-Course siRNA Transfection and Harvest
-
Cell Seeding: Seed cells in multiple plates (e.g., 12-well plates) to allow for harvesting at different time points. Seed at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Preparation:
-
For each well, dilute the optimized amount of ASPH siRNA (or control siRNA) into serum-free media (e.g., Opti-MEM).
-
In a separate tube, dilute the optimized amount of transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.
-
Combine the diluted siRNA and diluted reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Harvesting: At each designated time point (e.g., 24, 48, 72, 96 hours), wash cells with PBS. Lyse the cells directly in the well using TRIzol for simultaneous RNA/protein extraction or a suitable lysis buffer for either RNA or protein isolation. Store lysates at -80°C until analysis.
Protocol 2: ASPH mRNA Quantification by RT-qPCR
-
RNA Isolation: Extract total RNA from cell lysates using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green, a ROX reference dye (if required by the instrument), and forward/reverse primers for ASPH and a housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis: Calculate the relative expression of ASPH mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.
Protocol 3: ASPH Protein Quantification by Western Blot
-
Protein Extraction & Quantification: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel. The canonical ASPH protein has a reported mass of ~86 kDa.[11]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ASPH overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the ASPH signal to a loading control (e.g., GAPDH or β-actin).
Diagrams
References
- 1. genecards.org [genecards.org]
- 2. ASPH - Wikipedia [en.wikipedia.org]
- 3. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. ASPH Polyclonal Antibody (PA5-40954) [thermofisher.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase [jcancer.org]
- 15. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Passaging Cells After ASPDH siRNA Transfection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for passaging cells following ASPDH siRNA transfection.
Frequently Asked Questions (FAQs)
Q1: Is it standard practice to passage or split cells after siRNA transfection?
A1: Yes, it is a common and often necessary step to passage cells after siRNA transfection. This is typically done to manage cell confluency, especially for experiments requiring longer incubation times to observe a phenotype after gene knockdown. Passaging allows for the expansion of the cell population for downstream assays.[1]
Q2: When is the optimal time to passage cells after transfection?
Q3: Will passaging cells affect the efficiency of ASPDH knockdown?
A3: Passaging can potentially lead to a dilution of the siRNA with each cell division, which may gradually reduce knockdown efficiency over time.[6] However, for many standard experiments, the knockdown effect is maintained for several passages. The duration of silencing is influenced by the rate of cell division and the turnover rate of the ASPDH protein.[6] For long-term studies, repeated transfections may be necessary to sustain knockdown.[7]
Q4: How does ASPDH knockdown affect cell viability and proliferation?
A4: The knockdown of ASPDH, a gene predicted to be involved in the NAD biosynthetic process, may impact cellular metabolism.[8] Consequently, this could influence cell proliferation and viability. It is essential to perform cell viability assays (e.g., MTT or Trypan Blue exclusion) to assess any cytotoxic effects of ASPDH silencing.[9][10]
Q5: What are the key considerations for maintaining healthy cells during this process?
A5: To ensure the health of your cells, it is important to:
-
Use a gentle cell detachment method (e.g., brief trypsin exposure or cell scrapers).
-
Avoid over-trypsinization, which can damage cell surface proteins.
-
Ensure complete neutralization of the detachment agent.
-
Handle cells with care during centrifugation and resuspension to minimize mechanical stress.
-
Maintain sterile conditions to prevent contamination.
-
Use pre-warmed media for passaging.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability After Passaging | High Transfection Reagent Toxicity: The transfection reagent used may be causing significant cell death. | Optimize the concentration of the transfection reagent and the siRNA. Reduce the exposure time of cells to the transfection complex.[3][11] Consider changing to a less toxic transfection reagent. |
| Mechanical Stress During Passaging: Harsh handling of cells can lead to cell lysis. | Use a gentle pipetting technique. Centrifuge at a lower speed for a sufficient time to pellet the cells without causing damage. | |
| Sub-optimal Cell Culture Conditions: Poor quality media or serum can impact cell health. | Use fresh, high-quality culture media and serum. Ensure the incubator has the correct temperature and CO2 levels. | |
| ASPDH Knockdown Induces Apoptosis: The silencing of the ASPDH gene may trigger programmed cell death. | Perform an apoptosis assay (e.g., Annexin V staining) to confirm. If apoptosis is induced, consider the timing of your experiments and assays accordingly. | |
| Loss of Knockdown Efficiency After Passaging | Dilution of siRNA: With each cell division, the concentration of siRNA per cell decreases. | For long-term experiments, consider performing a second round of transfection after passaging.[7] Alternatively, for stable knockdown, consider using an shRNA-based approach. |
| Rapid Protein Turnover: If the ASPDH protein has a long half-life, it may take longer to observe a significant decrease in protein levels. | Allow for a longer incubation period post-transfection before assessing protein knockdown. Measure mRNA levels via qPCR to confirm initial knockdown.[12][13] | |
| Sub-optimal Initial Transfection: If the initial transfection efficiency was low, the knockdown effect will be minimal and quickly lost. | Optimize your transfection protocol by titrating the amount of siRNA and transfection reagent.[14] Ensure cells are at the optimal confluency (typically 50-70%) during transfection.[15] | |
| Inconsistent Knockdown Results Between Passages | Variability in Cell Culture: Inconsistent cell densities at the time of passaging or plating can lead to variable results. | Maintain a consistent cell passaging schedule and seeding density. Ensure a homogenous cell suspension before plating. |
| Cell Line Instability: Some cell lines can be genetically unstable, leading to variable responses to siRNA. | Use a low passage number of cells for your experiments. Periodically check the identity and characteristics of your cell line. |
Experimental Protocols
Protocol 1: Passaging Adherent Cells 24 Hours After ASPDH siRNA Transfection
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile centrifuge tubes
-
New sterile culture flasks or plates
Procedure:
-
Aspirate Medium: 24 hours post-transfection, carefully aspirate the culture medium from the flask/plate.
-
Wash Cells: Gently wash the cell monolayer once with sterile PBS to remove any residual medium and transfection complexes.
-
Cell Detachment: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until the cells begin to detach. Monitor under a microscope to avoid over-trypsinization.
-
Neutralize Trypsin: Add 2-3 volumes of pre-warmed complete culture medium to the flask/plate to inactivate the trypsin.
-
Cell Resuspension: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Cell Pelleting: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes.
-
Resuspend in Fresh Medium: Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Cell Counting and Seeding: Perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability). Seed the cells into new culture vessels at the desired density for your downstream experiments.
-
Incubation: Place the newly seeded cells back into the incubator at 37°C and 5% CO2.
Protocol 2: Assessing ASPDH Knockdown Efficiency and Cell Viability Post-Passaging
Part A: Quantitative Real-Time PCR (qPCR) for mRNA Knockdown
-
Sample Collection: At 24, 48, and 72 hours after passaging, harvest a subset of the cells.
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the ASPDH gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of ASPDH mRNA using the ΔΔCt method to determine the percentage of knockdown compared to a negative control (e.g., cells transfected with a non-targeting siRNA).[16][17]
Part B: Western Blot for Protein Knockdown
-
Protein Lysate Preparation: At desired time points post-passaging, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for ASPDH and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities to determine the level of protein knockdown.
Part C: MTT Assay for Cell Viability
-
Cell Seeding: Seed the passaged cells in a 96-well plate at a predetermined density.
-
MTT Incubation: At various time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control-transfected cells.
Visualizations
Caption: Experimental workflow for passaging cells after ASPDH siRNA transfection.
Caption: Troubleshooting logic for passaging cells post-siRNA transfection.
Caption: Putative signaling pathway affected by ASPDH siRNA knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Split cells after siRNA transfection? - siRNA, microRNA and RNAi [protocol-online.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Maintaining the silence: reflections on long-term RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 9. researchgate.net [researchgate.net]
- 10. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for ASPDH siRNA Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing siRNA to study aspartate dehydrogenase (ASPDH). The following information is designed to help you perform robust experiments and ensure the specificity of your ASPDH knockdown.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an ASPDH siRNA experiment?
-
-
Non-Targeting siRNA: A scrambled sequence with no known homology to any gene in the target organism's genome. This is the most common and recommended negative control.[2][4]
-
Mock Transfection: Cells treated with the transfection reagent alone (without siRNA) to assess the effects of the delivery vehicle on the cells.[2]
-
Untreated Cells: A baseline control of untreated cells to measure the normal expression level of ASPDH.[2]
-
Q2: How can I be sure that the observed phenotype is due to ASPDH knockdown and not off-target effects?
A2: Off-target effects, where the siRNA unintentionally downregulates other genes, are a significant concern in RNAi experiments. Several strategies can be employed to validate the specificity of your ASPDH siRNA:
Q3: How do I validate the knockdown of ASPDH at the mRNA and protein levels?
A3: It is essential to measure the knockdown efficiency at both the mRNA and protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low ASPDH Knockdown Efficiency | Suboptimal siRNA concentration. | Titrate the siRNA concentration to find the optimal dose (typically in the range of 5-100 nM).[2] |
| Inefficient transfection reagent for your cell type. | Test different transfection reagents and optimize the reagent-to-siRNA ratio. | |
| Poor cell health or incorrect cell density at transfection. | Ensure cells are healthy, actively dividing, and at the recommended confluency (usually 60-80%).[10] | |
| siRNA degradation. | Use nuclease-free reagents and tips. Store siRNA according to the manufacturer's instructions. | |
| High Cell Death After Transfection | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent and the incubation time. Consider replacing the media 8-24 hours post-transfection.[1] |
| High siRNA concentration. | Reduce the siRNA concentration. High concentrations can be toxic and lead to off-target effects.[5] | |
| Inconsistent Results Between Experiments | Variation in cell density. | Maintain a consistent cell seeding density for all experiments. |
| Inconsistent transfection efficiency. | Always include a positive control to monitor transfection efficiency in every experiment. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as transfection efficiency can decrease with higher passages. | |
| Phenotype Observed with ASPDH siRNA but Not with a Second ASPDH siRNA | Off-target effect of the first siRNA. | This strongly suggests an off-target effect. Rely on the results from multiple siRNAs that show a consistent phenotype. |
| Different knockdown efficiencies of the siRNAs. | Verify that both siRNAs achieve a similar level of ASPDH knockdown using qRT-PCR and Western blot. |
Experimental Protocols & Data Presentation
Optimizing siRNA Transfection
The optimal siRNA concentration and transfection conditions vary depending on the cell line and siRNA sequence. A titration experiment is crucial to determine the lowest effective concentration that maximizes knockdown while minimizing cytotoxicity.
| Parameter | General Range | Recommendation for ASPDH |
| siRNA Concentration | 5 - 100 nM[2] | Start with a titration of 10, 25, and 50 nM. |
| Cell Confluency at Transfection | 60 - 80%[10] | Optimize for your specific cell line. |
| Incubation Time (mRNA analysis) | 24 - 48 hours[1] | Assess at 24 and 48 hours post-transfection. |
| Incubation Time (protein analysis) | 48 - 72 hours[1] | Assess at 48 and 72 hours post-transfection. |
Detailed Methodologies
siRNA Transfection Protocol (General)
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Amounts should be scaled accordingly for other plate formats.
Materials:
-
ASPDH siRNA (and control siRNAs)
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 60-80% confluency at the time of transfection.[10]
-
siRNA Preparation: In a sterile tube, dilute the desired amount of siRNA (e.g., for a final concentration of 25 nM) in serum-free medium. Mix gently.
-
Transfection Reagent Preparation: In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol. Mix gently and incubate for the recommended time (usually 5 minutes).
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the downstream application.
-
Analysis: Harvest the cells for qRT-PCR or Western blot analysis to assess ASPDH knockdown.
Quantitative Real-Time PCR (qRT-PCR) for ASPDH Knockdown Validation
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
ASPDH-specific primers (to be designed and validated)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, cDNA template, and ASPDH-specific or housekeeping gene primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of ASPDH mRNA in knockdown samples compared to controls.
Western Blot for ASPDH Protein Knockdown Validation
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ASPDH (to be validated)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected and control cells with lysis buffer and determine the protein concentration.[11][12]
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ASPDH and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of ASPDH protein reduction.
Visualizations
Experimental Workflow for ASPDH siRNA Specificity Validation
Caption: Workflow for validating the specificity of ASPDH siRNA experiments.
ASPDH in NAADP-Mediated Calcium Signaling
Recent studies have identified ASPDH as a novel protein that binds to Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP).[3][14][15] NAADP is a signaling molecule that triggers the release of calcium (Ca2+) from intracellular acidic stores like lysosomes.[3][14] This suggests a potential role for ASPDH in modulating intracellular calcium signaling.
Caption: Proposed role of ASPDH in NAADP-mediated calcium signaling.
Logical Flow for Troubleshooting Low Knockdown Efficiency
Caption: Troubleshooting flowchart for low ASPDH siRNA knockdown efficiency.
References
- 1. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Streamline Your siRNA Transfections | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. biomol.com [biomol.com]
- 12. bio-rad.com [bio-rad.com]
- 13. ptglab.com [ptglab.com]
- 14. Identification of ASPDH as a novel NAADP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
dealing with resistant cell lines for ASPDH knockdown
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with Aspartate Dehydrogenase Domain Containing (ASPDH) knockdown, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the function of ASPDH, and why is it a target for knockdown?
A1: ASPDH, or Aspartate Dehydrogenase Domain Containing, is a protein predicted to have aspartate dehydrogenase and NADP binding activity, suggesting a role in the NAD biosynthetic process.[1][2] In eukaryotes, its function is not fully understood, but it has been identified as a novel NAADP-binding protein, which may link it to intracellular calcium signaling.[3][4] ASPDH is investigated as a potential therapeutic target in various diseases, including metabolic disorders and cancer, making its knockdown a key research objective.[5]
Q2: We are observing high variability in knockdown efficiency. What are the common causes?
A2: Variability in knockdown efficiency is a common issue. Several factors can contribute:
-
shRNA Efficacy: Not all shRNA sequences are equally effective. It is common for only 50-70% of shRNAs to produce a noticeable effect, with only 20-30% achieving strong knockdown.[6]
-
Delivery Method: The efficiency of transfection or viral transduction can vary significantly between experiments and cell lines. Inconsistent delivery of the shRNA construct is a primary source of variable knockdown.[10][11]
-
Mycoplasma Contamination: Contamination can significantly alter cellular responses and experimental outcomes.[9]
Q3: How do I confirm that my ASPDH knockdown is successful?
A3: Validating knockdown requires assessing both mRNA and protein levels.
-
Quantitative Real-Time PCR (RT-qPCR): This is the most common and sensitive method to quantify the reduction in ASPDH mRNA levels.[6][12]
-
Western Blotting: This technique confirms the reduction of the ASPDH protein. It is a crucial step to ensure that the mRNA knockdown translates to a functional protein decrease.[6][12]
-
Functional Assays: If a known biological function of ASPDH is being studied in your model, a functional assay can provide the ultimate validation of a successful knockdown.[10]
Q4: What are the primary differences between siRNA and shRNA for ASPDH knockdown?
A4: The choice between siRNA and shRNA depends on the desired duration of the knockdown effect.
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) |
| Delivery | Typically transfected as RNA duplexes. | Delivered via a vector (plasmid or virus), then transcribed within the cell.[10] |
| Duration | Transient; effects last 3-7 days as the siRNA is diluted and degraded.[13] | Stable; can be permanently integrated into the genome for long-term studies.[13] |
| Use Case | Best for short-term experiments and initial screening. | Ideal for generating stable cell lines and long-term studies.[10] |
| Challenges | Requires highly efficient transfection; potential for off-target effects at high concentrations.[10][14] | Creation of stable lines is time-consuming; knockdown levels can decline over time if expression is not stable.[10][13] |
Troubleshooting Guide for Resistant Cell Lines
This guide addresses specific issues encountered when cell lines exhibit resistance to ASPDH knockdown.
Issue 1: Initial ASPDH knockdown is observed, but the effect is lost over time after antibiotic selection.
-
Potential Cause 1: Loss of shRNA Expression. Even if cells are resistant to the selection antibiotic (e.g., puromycin), the shRNA expression cassette may be silenced or lost over multiple passages.[8] This can occur if the shRNA targets a gene essential for optimal cell growth, leading to the selection of cells that have inactivated the shRNA.[15]
-
Solution:
-
Re-verify Knockdown: Regularly check ASPDH mRNA and protein levels in your stable cell line using RT-qPCR and Western blot.[8]
-
Generate Single-Cell Clones: After initial selection, isolate and expand single-cell clones. Screen multiple clones to find one that maintains stable, long-term knockdown.
-
Use Early Passages: Freeze stocks of validated, early-passage stable cells to avoid issues with long-term culture.[8]
-
-
Potential Cause 2: Compensatory Mechanisms. Cells may adapt to the loss of ASPDH by upregulating compensatory signaling pathways to overcome the effects of the knockdown.
-
Solution:
-
Pathway Analysis: Perform gene expression analysis (e.g., RNA-sequencing) on your resistant cells compared to the parental line to identify upregulated pathways.
-
Combination Therapy: Consider using small molecule inhibitors to target the identified compensatory pathways in conjunction with ASPDH knockdown.
-
Issue 2: Transfection/transduction is successful (e.g., high GFP expression), but there is no ASPDH knockdown.
-
Potential Cause 1: Ineffective shRNA Sequence. The chosen shRNA sequence may not be effective at targeting the ASPDH mRNA for degradation.[6][16] It might also target a splice variant that is not the primary isoform in your cell line.[6][16]
-
Solution:
-
Test Multiple shRNAs: It is critical to design and test at least 3-4 different shRNA sequences targeting different regions of the ASPDH gene.[6]
-
Use a "Cocktail": A mixture of different effective shRNAs targeting the same gene can sometimes improve overall knockdown efficiency.[6]
-
Literature Validation: Prioritize shRNA sequences that have been previously validated in publications if available.[6]
-
-
Potential Cause 2: Problems with the RNAi Machinery. Your target cells may have low expression of key proteins in the RNA interference pathway, such as Dicer or Argonaut-2.[16]
-
Solution:
-
Check RNAi Component Expression: Use RT-PCR or Western blot to verify the expression of Dicer and Argonaut-2 in your cell line.[16] If expression is low, the cell line may not be suitable for shRNA-based approaches.
-
-
Potential Cause 3: Flawed Validation Assay. The antibodies or primers used for validation may not be specific or efficient.
-
Solution:
-
Validate Antibodies: Ensure your ASPDH antibody is specific. Test it on a positive control (e.g., cells overexpressing ASPDH) and a negative control.
-
Optimize RT-qPCR Primers: Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency and specificity by running the PCR product on a gel to verify the band size.[6]
-
Issue 3: ASPDH knockdown is achieved, but it leads to high cellular toxicity or cell death.
-
Potential Cause 1: Essential Gene Function. ASPDH may play a critical role in the survival or proliferation of your specific cell line.
-
Solution:
-
Use Inducible Systems: Employ a doxycycline-inducible shRNA system. This allows you to control the timing and level of ASPDH knockdown, which can help mitigate toxicity.[10]
-
Fine-Tune Knockdown Levels: Instead of complete knockdown, aim for partial suppression by using less potent shRNAs or lower doses of the inducer. This can reveal functional consequences without causing cell death.[17]
-
-
Potential Cause 2: Off-Target Effects. The shRNA may be silencing other unintended genes, leading to toxicity.[14][18]
-
Solution:
-
Perform Rescue Experiments: To confirm the phenotype is due to ASPDH loss, re-introduce an shRNA-resistant version of the ASPDH gene. If this "rescues" the cells from toxicity, it confirms the effect is on-target.
-
Use Multiple shRNAs: Demonstrate that at least two different shRNAs targeting different sequences of ASPDH produce the same phenotype. It is statistically unlikely that two different shRNAs will have the same off-target effects.[10]
-
Reduce shRNA Concentration: Use the lowest effective concentration of the shRNA to minimize the chance of off-target activity.[14][19]
-
Experimental Workflows and Protocols
Diagrams
Below are diagrams illustrating key workflows for ASPDH knockdown experiments.
Caption: Workflow for generating and validating stable ASPDH knockdown cell lines.
Caption: A decision tree for troubleshooting failed ASPDH knockdown experiments.
Caption: Predicted signaling interactions related to the ASPDH protein.
Protocol 1: Validation of ASPDH Knockdown by RT-qPCR
This protocol details the steps to quantify ASPDH mRNA levels following shRNA-mediated knockdown.
-
RNA Isolation:
-
Harvest at least 1x10^6 cells from your ASPDH knockdown line and a control line (e.g., parental or scrambled shRNA).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
Include a minus-RT (Reverse Transcriptase) control for each sample to check for genomic DNA contamination later.[6]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward primer (10 µM), and reverse primer (10 µM) for both the ASPDH target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Add 2 µL of diluted cDNA to each well of a 96-well qPCR plate.
-
Run samples in triplicate for both the target and housekeeping genes.
-
-
Data Analysis:
-
Calculate the average cycle threshold (Ct) value for each triplicate.
-
Normalize the Ct value of the target gene (ASPDH) to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_ASPDH - Ct_Housekeeping).
-
Calculate the ΔΔCt by comparing the ΔCt of the knockdown sample to the ΔCt of the control sample (ΔΔCt = ΔCt_Knockdown - ΔCt_Control).
-
Determine the fold change in gene expression using the 2^-ΔΔCt method. A value significantly less than 1 indicates successful knockdown.
-
Protocol 2: Validation of ASPDH Knockdown by Western Blot
This protocol verifies the reduction of ASPDH protein levels.
-
Protein Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per sample onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a validated primary antibody against ASPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensity using software like ImageJ to determine the percentage of protein reduction compared to the control.
-
References
- 1. genecards.org [genecards.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 6. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Use of shRNA for Stable Suppression of Chemokine Receptor Expression and Function in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Knockdown with shRNA not stable (Why?) - siRNA, microRNA and RNAi [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient shRNA-based knockdown of multiple target genes for cell therapy using a chimeric miRNA cluster platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of ASPDH Silencing
Welcome to the technical support center for ASPDH (Aspartate Dehydrogenase Domain Containing) gene silencing experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to enhance the reproducibility of ASPDH knockdown experiments.
Frequently Asked Questions (FAQs)
Here are some common issues encountered during ASPDH silencing experiments and their potential solutions.
Q1: I am not observing any significant knockdown of ASPDH mRNA levels. What are the possible reasons?
A1: Several factors can lead to a lack of mRNA knockdown. Consider the following troubleshooting steps:
-
Suboptimal siRNA/shRNA Design: The effectiveness of RNAi molecules is highly dependent on their sequence. It is recommended to test multiple siRNA or shRNA sequences targeting different regions of the ASPDH mRNA to identify the most potent one.[3]
-
Incorrect siRNA/shRNA Concentration: Both too low and too high concentrations can be problematic. A concentration that is too low will not achieve sufficient knockdown, while a concentration that is too high can lead to off-target effects and cellular toxicity.[2][4] Perform a dose-response experiment to determine the optimal concentration.
-
Degraded siRNA/shRNA: RNA molecules are susceptible to degradation by RNases.[5] Ensure proper handling and storage of your siRNA/shRNA stocks in RNase-free conditions.[5]
-
Issues with qPCR Assay: The primers and probe used for qPCR may not be optimal. Validate your qPCR assay to ensure it has high efficiency and specificity for the ASPDH transcript.[8]
Q2: My ASPDH mRNA levels are significantly reduced, but I don't see a corresponding decrease in ASPDH protein levels. What could be the issue?
A2: A discrepancy between mRNA and protein knockdown is a common observation and can be attributed to several factors:
-
Timing of Analysis: The peak of protein knockdown will occur later than the peak of mRNA knockdown. It is essential to perform a time-course experiment and analyze protein levels at later time points.[3]
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough to detect changes in ASPDH protein levels. Validate your antibody to ensure it specifically recognizes ASPDH.
-
Compensatory Mechanisms: Cells may have compensatory mechanisms that stabilize the ASPDH protein in response to reduced mRNA levels.
Q3: I am observing significant cell death after transfecting my cells with ASPDH siRNA/shRNA. What should I do?
A3: Cell toxicity can be a major issue in RNAi experiments. Here are some strategies to mitigate it:
-
Reduce siRNA/shRNA Concentration: High concentrations of silencing molecules can induce off-target effects and cellular stress.[4] Use the lowest effective concentration that achieves significant knockdown.[4]
-
Optimize Transfection Reagent: Some transfection reagents can be toxic to certain cell lines. Try different reagents or optimize the concentration of your current reagent.[9]
-
"Essential Gene" Phenotype: ASPDH might be essential for the survival of your cell line. If reducing ASPDH expression leads to cell death, this could be a valid biological finding. Consider using inducible knockdown systems to control the timing of ASPDH silencing.[10]
-
Purity of siRNA/shRNA: Ensure that your siRNA or shRNA preparations are of high purity, as contaminants can contribute to toxicity.
Q4: How can I minimize off-target effects in my ASPDH silencing experiments?
A4: Off-target effects, where the siRNA or shRNA affects the expression of unintended genes, are a significant concern in RNAi experiments.[11] Here's how to minimize them:
-
Use the Lowest Effective Concentration: As mentioned, using lower concentrations of siRNA can significantly reduce off-target effects.[4]
-
Careful siRNA/shRNA Design: Use design algorithms that are programmed to minimize off-target effects by avoiding sequences with partial homology to other genes.[12]
-
Use Multiple siRNAs/shRNAs: Confirm your phenotype with at least two different siRNAs or shRNAs targeting different sequences within the ASPDH gene.[3] This reduces the likelihood that the observed phenotype is due to an off-target effect of a single RNAi molecule.
-
Perform Rescue Experiments: To confirm that the observed phenotype is specifically due to ASPDH knockdown, perform a rescue experiment by re-introducing an ASPDH expression vector that is resistant to your siRNA/shRNA.
-
Analyze Off-Target Gene Expression: If possible, use techniques like microarray or RNA-seq to analyze global gene expression changes and identify potential off-target effects.[11]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for ASPDH silencing experiments. Note that these values are illustrative and should be optimized for your specific experimental system.
| Parameter | siRNA Transfection | shRNA Lentiviral Transduction |
| Typical Concentration | 10 - 50 nM[6] | Multiplicity of Infection (MOI) of 1 - 10[1] |
| Expected mRNA Knockdown | 70 - 95% | 70 - 95% or greater[13] |
| Time to Max mRNA Knockdown | 24 - 48 hours[6] | 48 - 72 hours post-selection |
| Time to Max Protein Knockdown | 48 - 96 hours[6] | 72 - 120 hours post-selection |
| Control | Scrambled/non-targeting siRNA[5] | Scrambled/non-targeting shRNA[14] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in ASPDH silencing.
Protocol 1: siRNA Transfection for ASPDH Silencing
This protocol describes a general method for transiently silencing ASPDH using siRNA and a lipid-based transfection reagent.
Materials:
-
ASPDH-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[15]
-
Serum-free culture medium (e.g., Opti-MEM™)[15]
-
Cells to be transfected
-
6-well plates
-
RNase-free tubes and pipette tips[5]
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[16] Use antibiotic-free medium.[16]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA (1-4 µl of a 20 µM stock) into 100 µl of serum-free medium in an RNase-free tube (Solution A).[16]
-
In a separate tube, dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium (Solution B).[16]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[16]
-
-
Transfection:
-
Wash the cells once with serum-free medium.[16]
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Add 800 µl of antibiotic-free normal growth medium to bring the final volume to 1 ml.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined experimentally.[6][16]
-
Protocol 2: Lentiviral shRNA Production and Transduction for Stable ASPDH Silencing
This protocol outlines the steps for producing lentiviral particles carrying an shRNA against ASPDH and transducing target cells for stable knockdown.
Materials:
-
shRNA-expressing lentiviral vector targeting ASPDH and a non-targeting control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., FuGENE HD)[17]
-
Complete growth medium
-
0.45 µm filter[18]
-
Target cells
-
Polybrene
Procedure:
-
Lentivirus Production:
-
The day before transfection, seed HEK293T cells so they are 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA-expressing vector and the packaging plasmids using a suitable transfection reagent.[17]
-
Change the medium 4-8 hours post-transfection.[18]
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.[18]
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.[18] The viral particles can be concentrated by ultracentrifugation if necessary.[18]
-
-
Lentiviral Transduction:
-
The day before transduction, seed the target cells.
-
Incubate the cells for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be determined beforehand with a kill curve.
-
Maintain the selection for several days until non-transduced cells are eliminated.
-
Expand the stable cell line for further experiments.
-
Protocol 3: Validation of ASPDH Knockdown by quantitative RT-PCR (qPCR)
This protocol describes how to quantify ASPDH mRNA levels to validate knockdown efficiency.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)[19]
-
qPCR instrument
-
Primers for ASPDH and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both the control and ASPDH-silenced cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample (control and knockdown) and for each gene (ASPDH and reference gene). A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA template.[19]
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[19]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ASPDH and the reference gene in both control and knockdown samples.
-
Calculate the relative expression of ASPDH mRNA using the ΔΔCt method.[21] The knockdown efficiency is typically expressed as a percentage reduction compared to the control.
-
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for transient ASPDH silencing using siRNA.
Caption: Workflow for stable ASPDH silencing using shRNA lentivirus.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized inducible shRNA and CRISPR/Cas9 platforms for in vitro studies of human development using hPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. More complete gene silencing by fewer siRNAs: transparent optimized design and biophysical signature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. fenicsbio.com [fenicsbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Plasmid-based shRNA lentiviral particle production for RNAi applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. gene-quantification.de [gene-quantification.de]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating ASPDH Gene Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for validating the knockdown of the Aspartate Dehydrogenase Domain Containing (ASPDH) gene: quantitative Polymerase Chain Reaction (qPCR) and Western blotting. This document offers detailed experimental protocols, data presentation tables, and visual diagrams to assist researchers in designing and executing their validation experiments.
Introduction to ASPDH
ASPDH, or Aspartate Dehydrogenase Domain Containing, is a protein-coding gene with predicted aspartate dehydrogenase and NADP binding activity, suggesting a role in the NAD biosynthetic process.[1][2] Recent research has identified ASPDH as a novel binding protein for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent second messenger that mobilizes calcium from intracellular acidic stores.[3][4][5] This interaction suggests a potential role for ASPDH in cellular calcium signaling pathways.
Methods for Validating Gene Knockdown
The two most common methods to validate the successful knockdown of a target gene at the mRNA and protein levels are quantitative PCR (qPCR) and Western blotting, respectively.
-
Quantitative PCR (qPCR): This technique measures the amount of a specific mRNA transcript. In a knockdown experiment, a successful reduction in the target gene's expression will result in a lower level of its corresponding mRNA.
-
Western Blotting: This method detects and quantifies the amount of a specific protein. A successful knockdown of a gene will lead to a decrease in the amount of the protein it encodes.
Comparison of qPCR and Western Blot for ASPDH Knockdown Validation
| Feature | Quantitative PCR (qPCR) | Western Blotting |
| Analyte | mRNA | Protein |
| Primary Goal | Quantify gene expression levels | Quantify protein expression levels |
| Sensitivity | Very high | Moderate to high |
| Throughput | High | Low to medium |
| Time to Result | Faster | Slower |
| Cost | Lower per sample | Higher per sample |
| Information Provided | Relative quantification of mRNA | Protein presence, size, and relative abundance |
| Key Advantage | High sensitivity and specificity | Direct measure of functional protein reduction |
| Key Limitation | mRNA levels may not always correlate with protein levels | Can be semi-quantitative, antibody dependent |
Experimental Protocols
Quantitative PCR (qPCR) for ASPDH mRNA Quantification
This protocol outlines the steps for validating ASPDH gene knockdown using a two-step SYBR Green-based qPCR assay.
1. RNA Isolation and Quantification:
-
Culture and treat cells with siRNA, shRNA, or CRISPR-Cas9 targeting ASPDH, alongside a non-targeting control.
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination.
3. qPCR Primer Design for Human ASPDH: As of this writing, experimentally validated qPCR primers for human ASPDH are not readily available in public databases. Researchers should design and validate primers using the following guidelines:
-
Target: Human ASPDH, transcript variant 1 (NCBI Accession: NM_001114598.2).
-
Amplicon Length: 70-150 base pairs.
-
Primer Length: 18-24 nucleotides.
-
GC Content: 40-60%.
-
Melting Temperature (Tm): 60-65°C, with both primers having a similar Tm.
-
Validation: Perform a BLAST search to ensure primer specificity. Validate primer efficiency through a standard curve analysis.
Example of Hypothetical ASPDH Primers:
-
Forward Primer: 5'-AGCTGGAGCTGGAGGAGGAG-3'
-
Reverse Primer: 5'-TCCTTGTAGTCCTCGTCCTCG-3'
4. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Add cDNA template to each well. Include a no-template control.
-
Run the reaction on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis.
-
5. Data Analysis (ΔΔCq Method):
-
Determine the quantification cycle (Cq) for ASPDH and a housekeeping gene (e.g., GAPDH, ACTB) in both knockdown and control samples.
-
Calculate ΔCq: Cq(ASPDH) - Cq(Housekeeping Gene)
-
Calculate ΔΔCq: ΔCq(Knockdown) - ΔCq(Control)
-
Calculate Fold Change: 2^(-ΔΔCq)
-
Calculate Percent Knockdown: (1 - Fold Change) * 100
Western Blotting for ASPDH Protein Quantification
This protocol describes the validation of ASPDH protein knockdown.
1. Protein Lysate Preparation:
-
Harvest cells treated with ASPDH knockdown and control reagents.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel. The predicted molecular weight of human ASPDH is approximately 31 kDa.[6]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for ASPDH overnight at 4°C. (Commercially available antibodies include those from Thermo Fisher Scientific, e.g., PA5-60058, and Novus Biologicals).[7][8]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using image analysis software.
-
Normalize the ASPDH band intensity to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Hypothetical qPCR Data for ASPDH Knockdown
| Sample | Cq (ASPDH) | Cq (GAPDH) | ΔCq | ΔΔCq | Fold Change | % Knockdown |
| Control | 22.5 | 18.2 | 4.3 | 0.0 | 1.00 | 0% |
| ASPDH siRNA | 25.0 | 18.3 | 6.7 | 2.4 | 0.19 | 81% |
Table 2: Hypothetical Western Blot Densitometry Data for ASPDH Knockdown
| Sample | ASPDH Band Intensity | GAPDH Band Intensity | Normalized ASPDH Intensity | % Knockdown |
| Control | 1.2 | 1.1 | 1.09 | 0% |
| ASPDH siRNA | 0.3 | 1.15 | 0.26 | 76% |
Visualizations
Caption: Experimental workflow for validating ASPDH knockdown.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASPDH aspartate dehydrogenase domain containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ASPDH as a novel NAADP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASPDH antibody | 14 total products from 3 suppliers [labome.com]
A Comparative Guide to Western Blot Protocols for ASPDH Protein Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of protocols for the detection of Aspartate Dehydrogenase Domain Containing (ASPDH) protein using Western blotting. This document is intended to assist researchers in selecting appropriate reagents and methodologies for the accurate and reliable quantification of ASPDH expression.
Introduction to ASPDH
Aspartate Dehydrogenase Domain Containing (ASPDH) is a protein that is predicted to have aspartate dehydrogenase and NADP binding activity and is implicated in the NAD biosynthetic process.[1] Recent studies have also identified ASPDH as a novel NAADP-binding protein, suggesting its potential role in calcium signaling.[2] Furthermore, emerging research has linked ASPDH (also referred to as Aspartate β-hydroxylase or AspH) to the activation of pro-oncogenic signaling pathways, including the Notch and PI3K/Akt pathways, making it a protein of significant interest in cancer research and drug development.
Comparison of Commercially Available Primary Antibodies for ASPDH Detection
Table 1: Comparison of Commercially Available Anti-ASPDH Primary Antibodies
| Attribute | Antibody A (Polyclonal) | Antibody B (Polyclonal) | Antibody C (Monoclonal) |
| Provider | Thermo Fisher Scientific | MyBioSource.com | OriGene |
| Catalog Number | PA5-70197[3] | MBS3212640[4] | CF808667[4] |
| Host Species | Rabbit | Rabbit | Mouse |
| Clonality | Polyclonal | Polyclonal | Monoclonal (Clone: OTI4G8) |
| Immunogen | Synthetic peptide (N-terminal) | Not specified | Not specified |
| Reactivity | Human | Human, Mouse, Rat, Bovine, Canine, Guinea Pig | Human |
| Applications | Western Blot (WB) | Western Blot (WB) | Immunohistochemistry (IHC) |
| Recommended Dilution (WB) | 0.2-1.0 µg/mL | Not specified | Not specified for WB |
| Purification | Affinity Chromatography | Affinity Purified | Not specified |
| Conjugation | Unconjugated | Unconjugated | Unconjugated |
| Formulation | PBS with 2% sucrose, 0.09% sodium azide | 1x PBS buffer with 0.09% (w/v) sodium azide and 2% sucrose | Not specified |
| Storage | -20°C | Not specified | Not specified |
Comparison of Protein Detection and Quantification Methods
Western blotting is a widely used technique for the semi-quantitative analysis of protein expression. However, for more precise quantification, other methods such as ELISA are available. The choice of method depends on the specific research question, required sensitivity, and throughput.
Table 2: Comparison of Western Blot and ELISA for ASPDH Detection
| Feature | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by size, transfer to a membrane, and detection with specific antibodies. | Capture and detection of the target protein in a multi-well plate using specific antibodies. |
| Quantification | Semi-quantitative (relative abundance)[5] | Quantitative (absolute concentration)[6] |
| Sensitivity | Generally lower than ELISA.[5] | High sensitivity, capable of detecting low-abundance proteins.[6] |
| Specificity | High, as it provides information on protein size.[5] | Can be prone to false positives if antibodies are not highly specific.[6] |
| Throughput | Lower, typically 10-15 samples per gel. | High, suitable for screening a large number of samples in 96-well plates.[6] |
| Information Provided | Protein presence, relative abundance, and molecular weight. | Protein presence and absolute concentration. |
| Workflow | More complex and time-consuming.[5] | Simpler and faster workflow.[6] |
| Confirmation | Often used to confirm ELISA results.[6] | May require confirmation by Western blot.[6] |
Experimental Protocols
A detailed and optimized Western blot protocol is crucial for obtaining reliable and reproducible results for ASPDH detection. The following is a generalized protocol that can be adapted and optimized for specific experimental conditions and antibodies.
Detailed Western Blot Protocol for ASPDH Detection
1. Sample Preparation (Cell Lysates)
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE
-
Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ASPDH antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
6. Normalization
-
To ensure accurate comparison of protein levels between samples, the blot should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) whose expression is expected to be constant across the samples.
-
Quantify the band intensities using densitometry software and normalize the ASPDH signal to the housekeeping protein signal.
Visualization of ASPDH Signaling Pathways and Experimental Workflow
ASPDH Signaling Pathways
ASPDH has been shown to be involved in the Notch and PI3K/Akt signaling pathways, both of which are critical in cell proliferation, survival, and differentiation.
References
- 1. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ASPDH as a novel NAADP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASPDH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. ASPDH antibody | 14 total products from 3 suppliers [labome.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
Confirming ASPDH Knockdown Phenotype: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies to confirm the phenotype following the knockdown of Aspartate Dehydrogenase Domain Containing (ASPDH), a protein implicated in crucial cellular metabolic and signaling pathways. Designed for researchers, scientists, and drug development professionals, this document outlines expected phenotypic changes and details experimental protocols for their validation, supported by available data.
Introduction to ASPDH
ASPDH is a protein with predicted aspartate dehydrogenase and NADP binding activity, suggesting a role in the biosynthesis of NAD+.[1] Furthermore, recent studies have identified ASPDH as a novel NAADP-binding protein, indicating its potential involvement in calcium signaling pathways. While the precise functions of eukaryotic ASPDH are still under investigation, its predicted roles in metabolism and signaling make it a target of interest for studies in metabolic disorders, cancer, and neurodegenerative diseases.[2] Knockout cell lines for ASPDH are commercially available, providing valuable tools for investigating the consequences of its depletion.[2]
Predicted Phenotypes of ASPDH Knockdown
Based on its putative functions, the knockdown of ASPDH is anticipated to result in several measurable phenotypic changes. These can be broadly categorized into two main areas: metabolic dysregulation and altered calcium signaling.
Table 1: Predicted Phenotypes of ASPDH Knockdown
| Category | Predicted Phenotype | Rationale |
| Metabolic Dysregulation | Altered NAD+/NADH Ratio | ASPDH is predicted to be involved in NAD+ biosynthesis.[1] |
| Changes in Amino Acid Profile | As an aspartate dehydrogenase, its depletion may affect aspartate metabolism and related amino acid pools.[3][4] | |
| Impaired Cell Proliferation | CRISPR screens have identified ASPDH as a significant hit related to cell proliferation.[5] | |
| Altered Calcium Signaling | Modified Intracellular Calcium Flux | ASPDH has been identified as a NAADP-binding protein, a key molecule in calcium release from intracellular stores. |
Experimental Validation of ASPDH Knockdown Phenotypes: A Comparative Analysis
Validating the phenotypic consequences of ASPDH knockdown requires a multi-faceted approach. Below, we compare direct, targeted assays with broader, functional assays.
Table 2: Comparison of Experimental Assays for ASPDH Knockdown Phenotype Confirmation
| Assay Type | Specific Assay | Information Gained | Throughput | Key Considerations |
| Direct/Targeted | NAD+/NADH Glo Assay | Quantitative measurement of cellular NAD+ and NADH levels. | High | Sensitive to changes in NAD+ biosynthesis. |
| Intracellular Calcium Imaging | Real-time visualization and quantification of calcium dynamics. | Medium | Directly assesses the impact on calcium signaling pathways. | |
| Metabolomics (LC-MS) | Comprehensive profiling of cellular metabolites, including amino acids. | Low | Provides a broad view of metabolic reprogramming. | |
| Quantitative Proteomics | Analysis of global protein expression changes. | Low | Can identify downstream effector pathways. | |
| Functional/Broad | Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the overall impact on cell growth and survival. | High | Integrates multiple potential effects of ASPDH knockdown. |
| Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining) | Quantifies the induction of programmed cell death. | High | Determines if metabolic or signaling stress leads to apoptosis. |
Experimental Protocols
Validation of ASPDH Knockdown
Method: Quantitative Real-Time PCR (qRT-PCR) and Western Blotting
Protocol:
-
RNA Isolation and qRT-PCR:
-
Harvest cells following shRNA or CRISPR-mediated knockdown.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for ASPDH and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of ASPDH mRNA using the ΔΔCt method.
-
-
Protein Extraction and Western Blotting:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASPDH and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of protein knockdown.
-
Measurement of NAD+/NADH Ratio
Method: Luminescent NAD/NADH Assay (e.g., NAD/NADH-Glo™, Promega)
Protocol:
-
Culture ASPDH knockdown and control cells in a 96-well plate.
-
Lyse the cells using the provided lysis buffer.
-
To measure total NADt (NAD+ and NADH), add the reductase and substrate solution to the lysate.
-
To specifically measure NADH, pretreat a parallel set of lysates to degrade NAD+.
-
Incubate at room temperature to allow for the enzymatic reaction.
-
Measure luminescence using a plate reader.
-
Calculate the NAD+/NADH ratio based on the manufacturer's instructions.
Intracellular Calcium Imaging
Method: Fluorescent Calcium Indicators (e.g., Fluo-4 AM)
Protocol:
-
Plate ASPDH knockdown and control cells on glass-bottom dishes.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Stimulate the cells with an agonist known to induce calcium release (e.g., a NAADP analog, if cell-permeable versions are available, or other relevant stimuli).
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to quantify parameters such as peak fluorescence, time to peak, and decay rate.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the predicted signaling pathway involving ASPDH and a typical experimental workflow for validating the knockdown phenotype.
References
- 1. ASPDH aspartate dehydrogenase domain containing - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 2. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 3. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate aminotransferase and cardiovascular disease—a narrative review - Ndrepepa - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. ASPDH CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 6. youtube.com [youtube.com]
A Head-to-Head Comparison: ASPDH Gene Knockdown via siRNA vs. CRISPR/Cas9
For researchers, scientists, and drug development professionals investigating the role of Aspartate Dehydrogenase Domain Containing (ASPDH), selecting the appropriate gene silencing technology is a critical first step. This guide provides an objective comparison of two powerful techniques—siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout—to inform the selection of the most suitable method for your experimental goals.
This comparison guide delves into the nuances of each technology, presenting a summary of expected quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of their respective advantages and limitations in the context of studying ASPDH function.
Quantitative Performance: siRNA vs. CRISPR/Cas9 for ASPDH Silencing
The choice between a transient knockdown and a permanent knockout of the ASPDH gene will significantly impact experimental outcomes. The following table summarizes the expected quantitative differences in performance between siRNA and CRISPR/Cas9 methodologies for silencing ASPDH. This data is synthesized from typical results observed in gene silencing experiments.
| Parameter | ASPDH siRNA Knockdown | ASPDH CRISPR/Cas9 Knockout |
| Targeting Level | mRNA | DNA |
| Effect | Transient Reduction of Expression | Permanent Gene Disruption |
| Typical mRNA Knockdown Efficiency | 70-95% | >99% (in selected clones) |
| Typical Protein Knockdown Efficiency | 50-90% | >99% (in selected clones) |
| Off-Target Effects | Moderate to High Potential | Low to Moderate Potential |
| Duration of Effect | 2-7 days | Permanent |
| Cell Line Generation | Not required for transient transfection | Required for stable knockout lines |
| Experimental Timeline | Short (days) | Long (weeks to months) |
| Throughput | High | Low to Medium |
| Uniformity of Silencing | Variable (transfection efficiency dependent) | Uniform (in clonal populations) |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of ASPDH is crucial for effective experimental design. The following diagrams, generated using Graphviz, illustrate the comparative experimental workflow for ASPDH knockdown and the putative signaling pathway of ASPDH in calcium regulation.
Caption: Comparative experimental workflows for siRNA and CRISPR/Cas9 targeting ASPDH.
Caption: Putative signaling pathway of ASPDH in NAADP-mediated calcium release.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments involved in ASPDH knockdown using siRNA and knockout using CRISPR/Cas9.
ASPDH siRNA Knockdown Protocol
This protocol outlines the steps for transiently knocking down ASPDH expression in a mammalian cell line.
-
siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the ASPDH mRNA sequence to control for off-target effects.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Synthesize high-quality, purified siRNAs.
-
-
Cell Culture and Seeding:
-
Culture the chosen mammalian cell line in the appropriate growth medium and conditions.
-
Twenty-four hours prior to transfection, seed the cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Dilute the ASPDH siRNA and control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.
-
-
Validation of ASPDH Knockdown:
-
Quantitative Real-Time PCR (qPCR):
-
At 24-48 hours post-transfection, harvest the cells and isolate total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for ASPDH and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative ASPDH mRNA expression to determine knockdown efficiency.
-
-
Western Blot:
-
At 48-72 hours post-transfection, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASPDH and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the reduction in ASPDH protein levels.
-
-
ASPDH CRISPR/Cas9 Knockout Protocol
This protocol describes the generation of a stable ASPDH knockout cell line.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting a critical exon of the ASPDH gene.
-
Clone the gRNA sequences into a suitable vector that also expresses the Cas9 nuclease. Lentiviral vectors are often used for efficient delivery.
-
-
Delivery of CRISPR/Cas9 Components:
-
Transfect or transduce the Cas9/gRNA vector into the target cell line.
-
If using a vector with a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for cells that have taken up the plasmid.
-
-
Single-Cell Isolation and Clonal Expansion:
-
After selection, dilute the cell population and seed into 96-well plates to isolate single cells (limiting dilution) or use fluorescence-activated cell sorting (FACS).
-
Allow single cells to grow into colonies.
-
Expand the individual clones.
-
-
Validation of ASPDH Knockout:
-
Genomic DNA Sequencing:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the region of the ASPDH gene targeted by the gRNA.
-
Sequence the PCR products (e.g., Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot:
-
Prepare protein lysates from the validated knockout clones and wild-type cells.
-
Perform Western blotting as described in the siRNA protocol to confirm the complete absence of the ASPDH protein.
-
-
Concluding Remarks
References
A Comparative Guide to Alternative Methods for Silencing the ASPDH Gene
This guide provides a comprehensive comparison of current and emerging technologies for silencing the Aspartate Dehydrogenase Domain Containing (ASPDH) gene. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms, efficacy, and experimental considerations for three primary methods: RNA Interference (RNAi), Antisense Oligonucleotides (ASOs), and CRISPR-Cas9. Quantitative data from representative studies are summarized, and detailed experimental protocols are provided to facilitate the application of these techniques in the laboratory.
Introduction to ASPDH
The ASPDH gene is predicted to be involved in the NAD biosynthetic process and to possess aspartate dehydrogenase activity.[1][2] Its role in various cellular processes makes it a potential target for therapeutic intervention and functional studies. Gene silencing technologies offer powerful tools to investigate the consequences of reduced ASPDH expression, thereby elucidating its function and validating it as a potential drug target.
Core Gene Silencing Technologies: A Head-to-Head Comparison
The primary strategies for reducing the expression of a target gene like ASPDH fall into two major categories: transient knockdown of messenger RNA (mRNA) and permanent knockout at the genomic DNA level. RNAi and ASOs achieve transient knockdown, while CRISPR-Cas9 is employed for permanent knockout.
Quantitative Data Comparison
The following table summarizes the key performance metrics for each gene silencing technology, based on data from various studies. While specific efficiencies may vary depending on the cell type, delivery method, and specific reagents used, this table provides a general comparison.
| Feature | RNA Interference (siRNA/shRNA) | Antisense Oligonucleotides (ASOs) | CRISPR-Cas9 |
| Target Molecule | mRNA | pre-mRNA / mRNA | Genomic DNA |
| Mechanism | RISC-mediated mRNA cleavage or translational repression[3][4] | RNase H-mediated degradation or steric hindrance of ribosome/spliceosome[5][6] | Cas9-mediated double-strand break followed by error-prone repair (NHEJ)[7][8] |
| Effect | Gene Knockdown (Reduced Expression)[9] | Gene Knockdown (Reduced Expression) / Splicing Modulation[10] | Gene Knockout (Complete Silencing)[9] |
| Typical Efficiency | 70-95% knockdown | 50-90% knockdown | >90% knockout in edited clones |
| Duration of Effect | siRNA: Transient (3-7 days)[11][12] shRNA: Stable, long-term (if integrated)[11][12] | Transient (days to weeks) | Permanent and heritable |
| Delivery Methods | Transfection (lipids, polymers), Electroporation, Viral vectors (for shRNA)[4][13] | Transfection, Electroporation, Direct injection | Transfection, Electroporation, Viral vectors, Ribonucleoprotein (RNP) complexes[14] |
| Off-Target Effects | Can occur due to partial sequence complementarity, saturation of RNAi machinery[8][15] | Possible, but chemical modifications can increase specificity[6] | Can occur; reducible with high-fidelity Cas9 variants and careful guide RNA design[8] |
| Design Complexity | Relatively simple; many online tools available for siRNA design[8] | Requires careful design to ensure stability, specificity, and activity; chemical modifications are common[6] | Requires identifying a unique target site adjacent to a PAM sequence; more complex than siRNA design[8] |
Method 1: RNA Interference (RNAi)
RNAi is a natural biological process in which small double-stranded RNA molecules mediate the degradation of a target mRNA in a sequence-specific manner.[3][16] This can be achieved experimentally using either small interfering RNAs (siRNAs) for transient effects or short hairpin RNAs (shRNAs) for long-term silencing.[4]
Signaling Pathway and Mechanism
Caption: The RNAi pathway for gene silencing, initiated by siRNA or vector-expressed shRNA.
Experimental Protocol: siRNA-Mediated Knockdown of ASPDH
-
siRNA Design and Synthesis:
-
Design 2-4 unique siRNAs targeting the ASPDH mRNA sequence using a validated online design tool.
-
Include a non-targeting siRNA sequence as a negative control.[17]
-
Synthesize the siRNA oligonucleotides with appropriate chemical modifications to enhance stability.
-
-
Cell Culture and Transfection:
-
Plate target cells (e.g., HEK293, HepG2) in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
For each well, dilute 20 pmol of siRNA into 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 50 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the 100 µL siRNA-lipid complex to the cells.
-
-
Analysis of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
For mRNA analysis (qPCR): Extract total RNA, perform reverse transcription to generate cDNA, and conduct quantitative real-time PCR (qPCR) using primers specific for ASPDH and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
For protein analysis (Western Blot): Lyse the cells to extract total protein. Quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the ASPDH protein and a loading control (e.g., β-actin).
-
Method 2: Antisense Oligonucleotides (ASOs)
ASOs are short, synthetic, single-stranded DNA molecules designed to be complementary to a target RNA sequence.[6] Their mechanism of action can involve either steric blocking of cellular processes like translation or splicing, or promoting the degradation of the target RNA, typically via RNase H.[10]
Mechanism of Action: RNase H-Mediated Degradation
References
- 1. genecards.org [genecards.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 4. RNA interference: From gene silencing to gene-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. mdpi.com [mdpi.com]
- 7. CRISPR/Cas9 Gene Editing: A Novel Approach Towards Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 10. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 11. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 12. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
- 15. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Interference: A Potent Tool for Gene‐Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Silencing the ASPDH Gene: A Comparative Guide to Phenotypic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenotypic analyses following the silencing of the Aspartate Dehydrogenase Domain Containing (ASPDH) gene, also known as Aspartate β-hydroxylase (ASPH). Experimental data from multiple studies are presented to support the critical role of ASPDH in cancer cell proliferation, migration, invasion, and cell cycle progression. This document details the experimental protocols for key assays and visualizes the associated signaling pathways and workflows.
Introduction to ASPDH
ASPDH is a transmembrane enzyme that plays a significant role in post-translational modification of proteins. Upregulated in a variety of cancers, ASPDH has been identified as a key player in promoting malignant phenotypes, primarily through the activation of the Notch signaling pathway.[1] Consequently, the silencing or inhibition of ASPDH is a promising therapeutic strategy. This guide synthesizes findings from studies utilizing small molecule inhibitors and siRNA-mediated knockdown of ASPDH to provide a comprehensive overview of the resulting phenotypic changes.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of ASPDH inhibition or silencing on cancer cell lines.
Table 1: Effect of ASPDH Inhibition on Cell Proliferation (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | Inhibition Rate (%) | Reference |
| CaSki | MO-I-1151 | 20 | ~50% | [2][3] |
| Detroit 562 | MO-I-1151 | 20 | ~60% | [2][3] |
| FaDu | MO-I-1151 | 20 | ~55% | [2][3] |
| MCF-7 | MO-I-1151 | 20 | ~45% | [2][3] |
| HeLa | MO-I-1151 | 20 | ~25% | [2][3] |
| SiHa | MO-I-1151 | 20 | ~20% | [2][3] |
| CaSki | MO-I-1182 | 20 | ~55% | [2][3] |
| Detroit 562 | MO-I-1182 | 20 | ~65% | [2][3] |
| FaDu | MO-I-1182 | 20 | ~60% | [2][3] |
| MCF-7 | MO-I-1182 | 20 | ~50% | [2][3] |
| HeLa | MO-I-1182 | 20 | ~30% | [2][3] |
| SiHa | MO-I-1182 | 20 | ~25% | [2][3] |
Table 2: Effect of ASPDH Inhibition on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | Wound Closure Inhibition (%) | Reference |
| CaSki | MO-I-1151 | 20 | Significant | [2][3] |
| FaDu | MO-I-1151 | 20 | Significant | [2][3] |
| HeLa | MO-I-1151 | 20 | Significant | [2][3] |
| SiHa | MO-I-1151 | 20 | Significant | [2][3] |
| CaSki | MO-I-1182 | 20 | Significant | [2][3] |
| FaDu | MO-I-1182 | 20 | Significant | [2][3] |
| HeLa | MO-I-1182 | 20 | Significant | [2][3] |
| SiHa | MO-I-1182 | 20 | Significant | [2][3] |
Table 3: Effect of ASPDH siRNA Silencing on Colorectal Cancer Cell Invasion and Proliferation
| Cell Line | Assay | Result | Reference |
| DLD1 | Invasion | Significantly Inhibited | [4][5] |
| SW480 | Invasion | Significantly Inhibited | [4][5] |
| DLD1 | Proliferation | Significantly Inhibited | [4][5] |
| SW480 | Proliferation | Significantly Inhibited | [4][5] |
Table 4: Effect of ASPDH Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase Arrest (%) | S Phase Reduction (%) | Reference |
| CaSki | MO-I-1182 | 20 | ~15% increase | ~10% decrease | [2][3] |
| FaDu | MO-I-1182 | 20 | ~20% increase | ~15% decrease | [2][3] |
| MCF-7 | MO-I-1182 | 20 | ~25% increase | ~20% decrease | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by ASPDH and the workflows for the experimental protocols mentioned in this guide.
Figure 1: ASPDH-Mediated Notch Signaling Pathway.
Figure 2: Experimental Workflow for Phenotypic Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Gene Silencing
-
Objective: To specifically knockdown the expression of the ASPDH gene in cancer cell lines.
-
Protocol:
-
Cell Culture: Human colorectal cancer cell lines (DLD1 and SW480) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
siRNA Transfection: Cells were seeded in 6-well plates. After 24 hours, cells were transfected with either a non-targeting control siRNA or a specific ASPDH-targeting siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Cells were incubated for 18-96 hours post-transfection before being harvested for downstream analysis.
-
Validation of Knockdown: The efficiency of ASPDH knockdown was confirmed by Western blot analysis of protein lysates.[4][5]
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of ASPDH inhibition on the metabolic activity and proliferation of cancer cells.
-
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with varying concentrations of ASPDH inhibitors (MO-I-1151 or MO-I-1182) or a vehicle control (DMSO).
-
Incubation: Plates were incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control cells.[2][3]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following ASPDH silencing.
-
Protocol:
-
Cell Treatment: Cells were treated with ASPDH siRNA or a small molecule inhibitor as described above.
-
Cell Harvesting: After the treatment period, both adherent and floating cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle after ASPDH inhibition.
-
Protocol:
-
Cell Treatment and Harvesting: Cells were treated with ASPDH inhibitors for 48 hours and then harvested.
-
Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.[2][3]
-
Conclusion
The collective evidence strongly indicates that silencing the ASPDH gene or inhibiting its activity leads to a significant reduction in the malignant phenotype of various cancer cells. Specifically, ASPDH knockdown has been shown to decrease cell proliferation, migration, and invasion, and to induce G0/G1 phase cell cycle arrest. These effects are primarily mediated through the downregulation of the Notch signaling pathway. The consistency of these findings across different cancer cell lines and silencing methodologies underscores the potential of ASPDH as a valuable therapeutic target in oncology. This guide provides a foundational resource for researchers aiming to further investigate the role of ASPDH and develop novel anti-cancer strategies.
References
- 1. Diverse molecular functions of aspartate β-hydroxylase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase [jcancer.org]
- 3. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspartate-β-Hydroxylase: A Promising Target to Limit the Local Invasiveness of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Viability Assessment Post-ASPDH Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Aspartate β-hydroxylase (ASPDH) in cellular processes, accurately assessing cell viability after its knockdown is paramount. This guide provides a detailed comparison of three commonly used cell viability assays—MTT, XTT, and CellTiter-Glo®—to aid in the selection of the most appropriate method for your experimental needs. We delve into their principles, protocols, and provide a comparative analysis of their performance characteristics, supported by experimental data on the effects of reduced ASPDH activity.
Introduction to ASPDH and Cell Viability
Aspartate β-hydroxylase (ASPDH) is a transmembrane protein that plays a crucial role in the post-translational hydroxylation of specific protein residues.[1] Upregulated expression of ASPDH has been observed in various cancers and is associated with promoting malignant phenotypes such as cell growth, proliferation, and invasion.[2] Consequently, knocking down ASPDH is a key strategy to study its function and evaluate its potential as a therapeutic target.[3] Following ASPDH knockdown, it is essential to employ reliable methods to quantify changes in cell viability and proliferation.
This guide focuses on three widely adopted assays: the colorimetric MTT and XTT assays, and the luminescent CellTiter-Glo® assay. Each assay interrogates a different aspect of cell metabolism and therefore may offer distinct advantages depending on the specific experimental context.
Comparison of Cell Viability Assays
The choice of a cell viability assay can significantly impact experimental outcomes. The following table summarizes the key features of the MTT, XTT, and CellTiter-Glo® assays.
| Feature | MTT Assay | XTT Assay | CellTiter-Glo® Luminescent Assay |
| Principle | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] | Reduction of a yellow tetrazolium salt (XTT) to a water-soluble orange formazan dye by metabolically active cells.[5] | Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[6] |
| Detection Method | Colorimetric (Absorbance at 550-600 nm)[4] | Colorimetric (Absorbance at 450-500 nm)[5] | Luminescence[6] |
| Sensitivity | Lower sensitivity, typically detecting 200–1,000 cells per well.[7] | Higher sensitivity than MTT.[8] | Highest sensitivity, capable of detecting as few as 15 cells.[9] |
| Procedure | Multi-step: requires solubilization of formazan crystals.[4] | Simpler than MTT: water-soluble formazan product eliminates the need for a solubilization step.[8] | Homogeneous "add-mix-measure" format, simplest and fastest procedure.[6] |
| Throughput | Less amenable to high-throughput screening. | Suitable for high-throughput screening. | Ideal for high-throughput screening.[6] |
| Potential for Interference | Can be affected by reducing compounds and changes in cellular metabolism.[7] | Less susceptible to interference than MTT.[8] | ATP levels can be influenced by factors other than cell viability, such as metabolic stress.[10] |
Experimental Data: Effects of Reduced ASPDH Activity on Cancer Cell Proliferation
While direct comparative studies of these assays following ASPDH knockdown are limited, studies using small molecule inhibitors of ASPDH provide valuable insights into the expected effects on cell proliferation. A recent study investigated the impact of two ASPDH inhibitors, MO-I-1151 and MO-I-1182, on various human tumor cell lines.[11] The data, obtained using the MTT assay, demonstrates a significant reduction in cell proliferation upon ASPH inhibition.
| Cell Line | ASPH Inhibitor | Concentration (µM) | Inhibition of Proliferation (%) |
| HeLa (Cervical Cancer) | MO-I-1151 | 10 | ~40% |
| MO-I-1182 | 10 | ~45% | |
| SiHa (Cervical Cancer) | MO-I-1151 | 10 | ~35% |
| MO-I-1182 | 10 | ~40% | |
| CaSki (Cervical Cancer) | MO-I-1151 | 10 | ~50% |
| MO-I-1182 | 10 | ~55% | |
| FaDu (Pharyngeal Cancer) | MO-I-1151 | 10 | ~30% |
| MO-I-1182 | 10 | ~35% | |
| Detroit 562 (Pharyngeal Cancer) | MO-I-1151 | 10 | ~25% |
| MO-I-1182 | 10 | ~30% | |
| MCF-7 (Breast Cancer) | MO-I-1151 | 10 | ~40% |
| MO-I-1182 | 10 | ~50% |
Data summarized from a study by Al-Hujaily et al. (2024).[11]
These findings suggest that knockdown of ASPDH would likely lead to a measurable decrease in cell viability, which can be effectively quantified by assays such as MTT. Given their higher sensitivity and simpler protocols, XTT and CellTiter-Glo® are also expected to be highly effective in detecting these changes.
Experimental Protocols
Detailed methodologies for performing ASPDH knockdown and the subsequent cell viability assays are crucial for reproducible results.
ASPDH Knockdown Experimental Workflow
Caption: A general workflow for an ASPDH knockdown experiment.
MTT Assay Protocol (96-well plate)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[12] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell attachment and the effects of ASPDH knockdown.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[12]
-
Incubation: Incubate the plate at 37°C for 4 hours.[12]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[12]
-
Incubation: Incubate at 37°C for 4 hours.[12]
-
Absorbance Reading: Mix each sample and read the absorbance at 570 nm using a microplate reader.[12]
XTT Assay Protocol (96-well plate)
-
Cell Seeding: Seed cells in a 96-well plate with 100 µL/well of culture medium.[1]
-
Incubation: Culture for 24–48 hours.[1]
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent.[1]
-
Reagent Addition: Add 70 µL of the working solution to each well.[1]
-
Incubation: Incubate at 37°C for 4 hours.[1]
-
Absorbance Reading: Read the absorbance at 450 nm and 660 nm.[1]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol (96-well plate)
-
Cell Seeding: Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well.[13]
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[13]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Reading: Record the luminescence.[13]
Signaling Pathways Affected by ASPDH
ASPDH has been shown to modulate key signaling pathways involved in cell proliferation and survival, including the Notch and PI3K/Akt pathways.[2] Understanding these pathways provides a molecular context for the observed changes in cell viability upon ASPDH knockdown.
ASPDH and the Notch Signaling Pathway
ASPDH can activate the Notch signaling pathway, which is critical for cell-cell communication and regulates cell differentiation, proliferation, and apoptosis.[2]
Caption: ASPDH activates the Notch signaling pathway.
ASPDH and the PI3K/Akt Signaling Pathway
ASPDH expression can be stimulated by the PI3K and MAPK signaling pathways. In turn, high levels of ASPDH can influence downstream effectors like GSK3β, promoting tumor progression.[2]
Caption: ASPDH is involved in the PI3K/Akt signaling pathway.
Conclusion and Recommendations
The selection of a cell viability assay post-ASPDH knockdown should be guided by the specific requirements of the experiment, including the expected magnitude of the effect, the number of samples to be analyzed, and the available equipment.
-
For initial screenings and high-throughput applications, the CellTiter-Glo® assay is highly recommended due to its superior sensitivity, speed, and simple "add-mix-measure" protocol.[6][10]
-
The XTT assay offers a good balance of sensitivity and convenience, making it a robust choice for many applications and an improvement over the traditional MTT assay.[8]
-
The MTT assay, while historically significant, is more labor-intensive and less sensitive.[7] However, it can still provide reliable data if performed carefully and may be a suitable option if luminescent or more advanced colorimetric plate readers are not available.
Given that ASPDH knockdown can impact cellular metabolism, it is advisable to validate findings with at least two different viability assays that rely on distinct principles. This approach will provide a more comprehensive and reliable assessment of the effects of ASPDH on cell viability and proliferation.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Diverse molecular functions of aspartate β-hydroxylase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASPDH Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. Is Your MTT Assay the Right Choice? [promega.com.br]
- 8. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. ch.promega.com [ch.promega.com]
A Researcher's Guide to Assessing the Specificity of ASPDH siRNA
Understanding ASPDH: A Brief Overview
ASPDH is a protein with predicted oxidoreductase and aspartate dehydrogenase activity. It is believed to play a role in the NAD+ biosynthetic process.[1][2] Recent studies have also identified ASPDH as a novel NAADP-binding protein, suggesting its involvement in NAADP-mediated calcium signaling from intracellular stores.[1][2][3][4] Given its potential roles in cellular metabolism and signaling, specific knockdown of ASPDH is a valuable tool for functional studies.
The Challenge of siRNA Specificity
A major challenge in RNAi experiments is the potential for off-target effects, where the siRNA silences unintended genes. This is often mediated by the "seed region" (nucleotides 2-7) of the siRNA guide strand binding to the 3' untranslated region (3' UTR) of other mRNAs, mimicking the action of microRNAs. Such off-target effects can lead to misleading experimental results. Therefore, rigorous validation of siRNA specificity is crucial.
Comparing Commercial ASPDH siRNA: A Framework for Evaluation
While we could not identify a head-to-head comparison of ASPDH siRNA products in the literature, researchers can evaluate and compare products from various vendors. Leading suppliers like Thermo Fisher Scientific, Qiagen, Sigma-Aldrich, and Santa Cruz Biotechnology offer pre-designed siRNAs for ASPDH. When selecting a product, it is important to consider the vendor's design algorithm, purification methods, and any provided validation data.
Table 1: Key Considerations for Selecting a Commercial ASPDH siRNA
| Feature | Thermo Fisher Scientific (Silencer® Select) | Qiagen (HP Validated siRNAs) | Sigma-Aldrich (MISSION® siRNA) | Santa Cruz Biotechnology |
| Design Algorithm | Incorporates LNA chemical modifications to enhance specificity and reduce off-target effects. | Utilizes a proprietary algorithm and provides full sequence information for their validated siRNAs. | Employs the Rosetta Inpharmatics algorithm, which considers seed region homology to minimize off-target effects. | Provides target-specific 19-25 nt siRNAs. |
| Validation Guarantee | Guaranteed to silence the target mRNA by ≥70%. | HP Validated siRNAs are guaranteed to provide ≥70% target gene knockdown. | Guarantees that at least two out of three predesigned siRNAs per target gene will achieve ≥75% knockdown. | Information on specific knockdown efficiency guarantees for ASPDH siRNA was not readily available. |
| Available Data | Provides validation data for some of their Silencer® Select siRNAs, often including RT-qPCR results. | Offers validated siRNAs with supporting RT-qPCR data. | Provides information on their design and validation process, with some validated siRNAs available. | Product data sheets provide basic information. |
Experimental Protocols for Assessing ASPDH siRNA Specificity
To rigorously assess the specificity of your chosen ASPDH siRNA, a multi-pronged approach involving quantification of on-target knockdown and a genome-wide analysis of off-target effects is recommended.
Experimental Workflow for Assessing siRNA Specificity
Caption: A streamlined workflow for the comprehensive validation of ASPDH siRNA specificity.
On-Target Knockdown Validation: RT-qPCR and Western Blot
a. Detailed Protocol for siRNA Transfection and RT-qPCR Analysis
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
ASPDH siRNA (from chosen vendor)
-
Negative control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells of interest
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ASPDH and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute 10-30 pmol of ASPDH siRNA or negative control siRNA in 100 µL of Opti-MEM™.
-
Solution B: Dilute 3-5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently, and incubate for 5-10 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of complete culture medium to each well.
-
Add the 200 µL of the siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48 hours.
-
-
RNA Extraction: After 48 hours, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either ASPDH or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative knockdown of ASPDH mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.
b. Detailed Protocol for Western Blot Analysis
Materials:
-
Transfected cells (from a parallel experiment, harvested at 72 hours post-transfection)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ASPDH
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ASPDH (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the ASPDH protein level to the loading control. Compare the protein levels in ASPDH siRNA-treated cells to the negative control.
Genome-Wide Off-Target Analysis: RNA-Sequencing
To obtain a comprehensive view of potential off-target effects, RNA-sequencing (RNA-seq) is the gold standard.
a. Detailed Protocol for RNA-Sequencing Analysis
Procedure:
-
Sample Preparation: Transfect cells with ASPDH siRNA and a negative control siRNA in biological triplicates. Harvest total RNA 48 hours post-transfection. Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform sequencing on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the ASPDH siRNA-treated cells compared to the negative control.
-
Off-Target Prediction: Use bioinformatic tools to search for potential seed region matches of the ASPDH siRNA in the 3' UTR of the differentially expressed genes.
-
Table 2: Hypothetical Comparison of ASPDH siRNA Specificity Data
| Parameter | ASPDH siRNA 1 (Vendor A) | ASPDH siRNA 2 (Vendor B) | Negative Control siRNA |
| On-Target Knockdown (RT-qPCR) | 85% reduction in mRNA | 75% reduction in mRNA | No significant change |
| On-Target Knockdown (Western Blot) | 80% reduction in protein | 70% reduction in protein | No significant change |
| Number of Off-Target Genes (RNA-seq, >2-fold change) | 15 | 35 | 5 |
| Seed Match Analysis of Off-Targets | 5 genes with seed match | 18 genes with seed match | N/A |
This table is a template for presenting experimentally determined data.
ASPDH in Cellular Signaling Pathways
Understanding the pathways in which ASPDH is involved can provide context for interpreting the phenotypic effects of its knockdown.
ASPDH in NAD+ Metabolism and Calcium Signaling
Caption: ASPDH's role in NAD+ biosynthesis and its potential modulation of NAADP-mediated calcium signaling.
Conclusion
References
A Guide to Functional Rescue Experiments Following ASPDH Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting functional rescue experiments after silencing the Aspartate Dehydrogenase Domain Containing (ASPDH) gene. Given the nascent stage of research into the specific cellular functions of eukaryotic ASPDH, this document outlines the critical experimental strategies, potential outcomes, and detailed protocols necessary to validate findings from RNA interference (RNAi)-based studies. The methodologies described herein are based on established principles of gene silencing and rescue experiments and are adapted to the known and predicted functions of ASPDH.
The Critical Role of Rescue Experiments in Validating RNAi-Induced Phenotypes
Comparative Overview of ASPDH Silencing and Rescue Strategies
While specific experimental data on functional rescue post-ASPDH silencing is not yet widely published, we can construct a comparative guide based on potential experimental designs. The following table outlines hypothetical outcomes of an ASPDH silencing experiment and the expected results of a successful rescue.
| Experimental Group | ASPDH mRNA Level (relative to control) | ASPDH Protein Level (relative to control) | Cellular Phenotype A (e.g., NAD/NADP Ratio) | Cellular Phenotype B (e.g., NAADP-induced Ca2+ Release) | Interpretation |
| Control (Scrambled siRNA) | 1.0 | 1.0 | Normal | Normal | Baseline cellular function. |
| ASPDH siRNA | ~0.2 | ~0.1 | Decreased | Attenuated | Successful knockdown of ASPDH leads to a measurable phenotype. |
| ASPDH siRNA + Rescue Construct (siRNA-resistant ASPDH) | ~0.2 (endogenous) + expressed rescue construct | ~1.0 (total) | Restored to near-normal | Restored to near-normal | The observed phenotype is specifically due to ASPDH silencing. |
| ASPDH siRNA + Empty Vector | ~0.2 | ~0.1 | Decreased | Attenuated | The rescue construct, not the vector backbone, is responsible for the phenotypic rescue. |
Experimental Workflow and Signaling Pathways
A typical workflow for an ASPDH silencing and rescue experiment is depicted below. This process involves the initial knockdown of the endogenous ASPDH gene, followed by the introduction of a rescue construct and subsequent functional analysis.
Figure 1: Experimental workflow for ASPDH silencing and functional rescue.
Based on recent findings, ASPDH has been identified as a novel NAADP-binding protein, suggesting a role in calcium signaling pathways.[6] While the precise mechanism is still under investigation, a potential signaling cascade is illustrated below. Silencing ASPDH could disrupt this pathway, and a functional rescue would be expected to restore it.
Figure 2: A putative signaling pathway involving ASPDH as an NAADP-binding protein.
Detailed Experimental Protocols
ASPDH Silencing using siRNA
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute ASPDH-targeting siRNA and a non-targeting (scrambled) control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with analysis or rescue experiments.
Construction of an siRNA-Resistant ASPDH Rescue Plasmid
To create a rescue construct that is not targeted by the siRNA, silent point mutations can be introduced into the coding sequence at the siRNA binding site.[2]
-
Site-Directed Mutagenesis: Use a commercially available kit to introduce 3-4 silent point mutations in the wobble position of codons within the siRNA target sequence of an ASPDH expression vector.
-
Sequence Verification: Sequence the entire coding region of the mutated plasmid to confirm the presence of the desired mutations and the absence of any unintended mutations.
Rescue Experiment
-
Co-transfection: Transfect cells with the ASPDH-targeting siRNA as described above. After 24 hours, transfect the cells again, this time with the siRNA-resistant ASPDH rescue plasmid or an empty vector control using a suitable DNA transfection reagent.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Analysis: Harvest the cells for functional assays and molecular analysis (qPCR and Western blot) to confirm knockdown of the endogenous gene and expression of the rescue construct.
Functional Assays
Based on the predicted functions of ASPDH, relevant functional assays include:
-
Metabolic Assays: Given its predicted role as an aspartate dehydrogenase, measure the intracellular ratio of NAD+/NADH or NADP+/NADPH using commercially available kits.[7][8]
-
Calcium Imaging: As ASPDH has been identified as a potential NAADP-binding protein, monitor intracellular calcium levels in response to NAADP stimulation using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM).[6]
Quantitative PCR (qPCR) and Western Blot Analysis
-
qPCR: Extract total RNA and perform reverse transcription to generate cDNA. Use primers specific to a region of the ASPDH transcript outside the siRNA target site to quantify total ASPDH mRNA levels.
-
Western Blot: Lyse cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with an antibody specific for the ASPDH protein to assess protein levels.
Concluding Remarks for Drug Development Professionals
The validation of on-target effects through rescue experiments is a cornerstone of robust preclinical research. For drug development programs targeting ASPDH or related pathways, these experiments are essential for several reasons:
-
Target Validation: Confirms that the observed cellular phenotype is a direct consequence of modulating ASPDH activity.
-
Mechanism of Action Studies: Allows for the dissection of the specific domains of ASPDH responsible for its function by using rescue constructs with various mutations.
-
Screening Assays: Provides a reliable cellular model for screening small molecule inhibitors or activators of ASPDH.
By adhering to the rigorous experimental design outlined in this guide, researchers can confidently validate their findings and build a strong foundation for further investigation into the therapeutic potential of targeting ASPDH.
References
- 1. pnas.org [pnas.org]
- 2. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. genecards.org [genecards.org]
- 8. L-aspartate dehydrogenase: features and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ASPDH Human Pre-designed siRNA Set A: A Guide to Laboratory Safety
Proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For researchers utilizing the ASPDH Human Pre-designed siRNA Set A, understanding the correct disposal procedures for synthetic nucleic acids is paramount. While this specific product is generally not considered a hazardous substance, institutional and national guidelines for handling recombinant and synthetic nucleic acids should be strictly followed to mitigate any potential risks.
Recommended Disposal Procedures
The primary methods for the disposal of siRNA and other nucleic acid-based reagents involve either chemical disinfection or autoclaving. These procedures are designed to decontaminate the materials before they are discarded as regular waste or flushed into the sanitary sewer system, in accordance with local regulations[3][5].
Liquid Waste Disposal:
Liquid waste containing siRNA, such as leftover transfection mixtures or media from treated cells, should be decontaminated before disposal. A common and effective method is chemical disinfection using bleach.
-
Procedure:
-
Collect all liquid waste containing siRNA in a designated, leak-proof container.
-
Add fresh bleach to the liquid waste to achieve a final concentration of 10%[3][4].
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete decontamination[3].
-
After decontamination, the treated liquid may be poured down the sink with a copious amount of water, provided this is in accordance with your institution's and local wastewater regulations[3][6].
-
Solid Waste Disposal:
Solid waste, including pipette tips, tubes, and plates that have come into contact with the siRNA, should also be decontaminated.
-
Procedure:
-
Collect all contaminated solid waste in a biohazard bag.
-
The biohazard bag should then be autoclaved to sterilize the contents.
-
Following autoclaving, the bag can typically be disposed of as regular trash[5].
-
It is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) office for specific guidance on biohazardous waste disposal, as local regulations can vary[5][7].
Quantitative Data Summary
For clarity and easy reference, the following table summarizes the key quantitative parameters for the chemical disinfection of liquid siRNA waste.
| Parameter | Value | Unit |
| Final Bleach Concentration | 10 | % |
| Minimum Contact Time | 30 | minutes |
Experimental Protocols
The following is a detailed methodology for the chemical disinfection of liquid siRNA waste.
Objective: To decontaminate liquid waste containing this compound for safe disposal.
Materials:
-
Liquid waste containing siRNA
-
Household bleach (sodium hypochlorite solution)
-
Designated waste container
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Don appropriate PPE.
-
Carefully pour all liquid waste containing siRNA into the designated waste container.
-
Measure the total volume of the liquid waste.
-
Calculate the volume of bleach required to achieve a 10% final concentration. For example, for 900 mL of liquid waste, add 100 mL of bleach.
-
Add the calculated volume of bleach to the waste container.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the container to stand for at least 30 minutes.
-
Following the contact time, and in accordance with institutional and local guidelines, slowly pour the decontaminated solution down a laboratory sink, followed by a large volume of running water.
Disposal Workflow
The logical flow for the proper disposal of the this compound is illustrated below. This diagram outlines the decision-making process and the steps for handling both liquid and solid waste.
References
Safeguarding Your Research: Essential Protocols for Handling ASPDH Human Pre-designed siRNA Set A
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals utilizing the ASPDH Human Pre-designed siRNA Set A. Adherence to these protocols is essential for ensuring personal safety, maintaining the integrity of the experiment, and proper disposal of materials.
Personal Protective Equipment (PPE): A First Line of Defense
While siRNAs are not generally classified as hazardous materials, the primary risks associated with their handling are the introduction of RNases, which can degrade the product, and potential contact with other laboratory reagents. The following personal protective equipment is mandatory to protect both the researcher and the experiment.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1-compliant | Protects eyes from splashes of reagents used during the experimental workflow. |
| Hand Protection | Disposable Gloves | Nitrile, powder-free, RNase-free | Prevents contamination of the siRNA with RNases from the skin and protects the user from chemical contact. Change gloves frequently. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from potential spills of reagents. |
Operational Plan: From Receipt to Results
This step-by-step guide outlines the proper handling, storage, and experimental use of the this compound. Maintaining an RNase-free environment is paramount to the success of the experiment.
Receiving and Storage
-
Upon Receipt: The lyophilized siRNA is shipped at ambient temperature and is stable for 2-4 weeks.[1] Upon arrival, immediately inspect the packaging for any signs of damage.
-
Resuspension:
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Wear clean, RNase-free gloves and work in a clean area.
-
Resuspend the siRNA in the provided RNase-free buffer or water to a convenient stock concentration (e.g., 20 µM).
-
Aliquot the resuspended siRNA into smaller volumes in RNase-free tubes to avoid multiple freeze-thaw cycles.
-
-
Storage of Resuspended siRNA: Store the aliquoted stock solutions at -20°C or -80°C. Limit freeze-thaw cycles to no more than five.[3]
Experimental Protocol: A Typical Transfection Workflow
The following is a generalized protocol for transfecting mammalian cells with siRNA. Optimization of conditions such as cell density and siRNA concentration is recommended for each cell line and target gene.
-
Cell Seeding: The day before transfection, seed cells in a culture plate so they reach 30-50% confluency at the time of transfection.[1][4]
-
Complex Formation:
-
Dilute the siRNA stock solution to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-transfection reagent complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in the culture plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Analysis of Gene Knockdown:
-
mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels.
-
Protein Level: Perform a Western blot or other immunoassay to measure the reduction in the target protein.
-
Caption: A typical workflow for an siRNA transfection experiment.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste materials containing or that have come into contact with synthetic nucleic acids must be decontaminated and disposed of as biohazardous waste in accordance with institutional and local regulations.[5][6]
Liquid Waste
-
Decontamination: Liquid waste containing siRNA (e.g., leftover transfection mixes, cell culture media) should be decontaminated before disposal.[5] This can be achieved by:
-
Autoclaving: Collect waste in a leak-proof, autoclavable container and sterilize by autoclaving.
-
Chemical Decontamination: Add fresh bleach to the liquid waste to a final concentration of 10% and allow it to sit for at least 30 minutes.[5]
-
-
Disposal: After decontamination, the liquid waste can typically be disposed of down the sink with copious amounts of water, provided it does not contain other hazardous chemicals.[5]
Solid Waste
-
Collection: All solid waste that has come into contact with siRNA, including pipette tips, tubes, gloves, and cell culture plates, must be collected in a biohazard waste container lined with a red or orange biohazard bag.[5][6]
-
Disposal: The sealed biohazard bags should be disposed of through your institution's biohazardous waste stream, which typically involves incineration or autoclaving by a licensed disposal company. Do not dispose of this waste in the regular trash.[6]
By adhering to these safety and handling protocols, researchers can ensure a safe laboratory environment and the integrity of their experimental results when working with the this compound.
References
- 1. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. med.nyu.edu [med.nyu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
